Rticbm-189
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIPROVSKBYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical and Pharmacological Profile of Rticbm-189: A CB1 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rticbm-189 is a potent, brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. Identified as a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, it demonstrates high selectivity and significant efficacy in preclinical models, particularly in attenuating the reinstatement of cocaine-seeking behavior. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, synthesis, pharmacological activity, and the experimental protocols used for its characterization. The information is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development.
Chemical Structure and Identification
This compound is a synthetic molecule belonging to the phenylurea class of compounds. Its structure is characterized by a central urea moiety linking a 4-chlorophenyl group and a phenethyl group.
-
IUPAC Name: 1-(4-chlorophenyl)-3-(2-phenylethyl)urea
-
Molecular Formula: C₁₅H₁₄Cl₂N₂O[1]
The synthesis of this compound and its analogs is typically achieved through the coupling of a primary amine with an isocyanate.[2] Specifically, phenethylamine is reacted with 4-chlorophenyl isocyanate in a suitable solvent like chloroform.[2]
Pharmacological Data
This compound's primary mechanism of action is as a negative allosteric modulator of the CB1 receptor. Unlike competitive antagonists that block the primary (orthosteric) binding site, this compound binds to a distinct (allosteric) site on the receptor, thereby reducing the efficacy of orthosteric agonists like endogenous cannabinoids.
In Vitro Potency and Selectivity
The potency of this compound has been quantified in several functional assays. The compound shows no significant agonist activity on its own and has been screened against a wide panel of other protein targets to confirm its selectivity.
| Assay Type | Parameter | Value | Species/System | Reference |
| Ca²⁺ Mobilization | pIC₅₀ | 7.54 | ||
| GTPγS Binding | pIC₅₀ | 5.29 | Human CB1 (hCB1) | |
| Receptor Selectivity | Activity | None | >50 protein targets | |
| CB2 Receptor Activity | Activity | No significant effect at 10 µM |
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats following a 10 mg/kg intraperitoneal (i.p.) dose have demonstrated that this compound is rapidly absorbed and exhibits excellent brain penetration, a critical feature for a centrally acting therapeutic agent.
| Parameter | Matrix | Value | Reference |
| Peak Plasma Concentration (Cₘₐₓ) | Plasma | 288.4 ng/mL | |
| Time to Peak Concentration (tₘₐₓ) | Plasma | 0.4 hours | |
| Area Under the Curve (AUCᵢₙf) | Plasma | 715.2 ng/mL × h | |
| Half-life (t₁/₂) | Plasma | 9.9 hours | |
| Peak Brain Concentration (Cₘₐₓ) | Brain | 594.6 ng/mL | |
| Time to Peak Concentration (tₘₐₓ) | Brain | 0.4 hours | |
| Area Under the Curve (AUCᵢₙf) | Brain | 1438.2 ng/mL × h | |
| Brain/Plasma Ratio (Kₚ) | - | 2.0 |
Signaling and Therapeutic Mechanism
The CB1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to the Gᵢ/ₒ protein. Agonist activation of CB1 inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channels. This signaling cascade is dysregulated in conditions like cocaine addiction. This compound, as a NAM, reduces the maximal effect of CB1 agonists without completely blocking the receptor, offering a potentially safer therapeutic profile compared to orthosteric antagonists.
The therapeutic potential of this compound lies in its ability to modulate overactive CB1 signaling. In cocaine addiction, drug-associated cues trigger excessive endocannabinoid release, driving relapse. By dampening the CB1 response, this compound can selectively attenuate this pathological signaling without affecting basal receptor tone, thereby reducing drug-seeking behavior.
Experimental Protocols
The characterization of this compound involves a sequence of in vitro functional assays followed by in vivo behavioral and pharmacokinetic studies.
GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor or from brain tissue are prepared by homogenization and centrifugation.
-
Incubation: Membranes (e.g., 5 µg protein) are pre-incubated at 30°C for 30 minutes with adenosine deaminase.
-
Reaction Mixture: The membranes are then incubated for 60 minutes at 30°C in an assay buffer containing a CB1 agonist (e.g., CP55,940), 30 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound (or vehicle).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Data are analyzed to determine the IC₅₀ of this compound in inhibiting agonist-stimulated [³⁵S]GTPγS binding.
Intracellular Calcium Mobilization Assay
This assay assesses G-protein activation via Gαq/11 pathways, which leads to the release of intracellular calcium stores.
-
Cell Culture: Cells endogenously or exogenously expressing the CB1 receptor are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for approximately 60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of a CB1 agonist in the presence of varying concentrations of this compound.
-
Measurement: Changes in intracellular calcium are recorded in real-time as changes in fluorescence intensity.
-
Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is used to calculate its IC₅₀ value.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase, a key downstream effector of Gᵢ/ₒ-coupled receptors.
-
Cell Treatment: CB1-expressing cells are pre-treated with varying concentrations of this compound, followed by stimulation with forskolin (to activate adenylyl cyclase) and a CB1 agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the lysate is determined using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) technology.
-
Analysis: The results quantify the ability of this compound to counteract the agonist's inhibition of forskolin-stimulated cAMP production.
Cocaine Reinstatement Model in Rats
This behavioral paradigm is a widely used animal model of drug relapse.
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters for drug self-administration.
-
Self-Administration Training: Rats are trained to press a lever to receive infusions of cocaine (e.g., 0.75 mg/kg/infusion), which is paired with discrete environmental cues (e.g., a light and a tone). This continues for approximately 14 days until stable responding is achieved.
-
Extinction Phase: The cocaine and cues are withheld. Lever presses no longer result in an infusion, and this continues for multiple sessions until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test: After extinction, rats are exposed to a trigger known to induce relapse. For cue-induced reinstatement, the previously drug-paired light and tone cues are presented upon a lever press (without cocaine). For drug-induced reinstatement, the rat receives a non-contingent "priming" dose of cocaine. This compound (e.g., 10 mg/kg, i.p.) or vehicle is administered before the reinstatement test.
-
Measurement: The primary endpoint is the number of presses on the previously active lever, which reflects the level of cocaine-seeking behavior. A significant reduction in lever pressing in the this compound group compared to the vehicle group indicates therapeutic efficacy.
Conclusion
This compound is a well-characterized CB1 negative allosteric modulator with a promising preclinical profile. Its high potency, selectivity, and excellent brain penetration, combined with proven efficacy in a robust model of cocaine relapse, make it a valuable research tool and a potential lead compound for the development of novel therapeutics for substance use disorders. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other allosteric modulators targeting the CB1 receptor.
References
- 1. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
RTICBM-189: A Negative Allosteric Modulator of the Cannabinoid Type-1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RTICBM-189 has emerged as a significant research tool and potential therapeutic agent, acting as a potent and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor. This mode of action allows it to modulate the effects of endogenous and exogenous cannabinoids, offering a nuanced approach to targeting the endocannabinoid system. Notably, this compound has demonstrated efficacy in preclinical models by attenuating the reinstatement of cocaine-seeking behavior, highlighting its potential for the treatment of substance use disorders. This document provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Core Mechanism of Action
This compound is a 3-(4-chlorophenyl)-1-(phenethyl)urea analog that functions as a negative allosteric modulator of the CB1 receptor.[1] Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG), or exogenous ligands like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). As a NAM, this compound reduces the efficacy of orthosteric agonists, thereby dampening the downstream signaling cascade initiated by agonist binding.[2] This approach offers a potential advantage over traditional orthosteric antagonists by providing a "ceiling" effect, which may lead to a better safety profile. The mechanism of negative allosteric modulation at the CB1 receptor is conceptually distinct from competitive antagonism. Instead of directly blocking the agonist, the NAM induces a conformational change in the receptor that reduces the ability of the bound agonist to trigger a cellular response.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species/Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Human CB1 (CHO cells) | pIC₅₀ | 7.54 | |
| cAMP Assay | Human CB1 (HEK293 cells) | pIC₅₀ | 5.29 | |
| [³⁵S]GTPγS Binding | Human CB1 (HEK293 membranes) | pIC₅₀ | 6.25 | |
| [³⁵S]GTPγS Binding | Mouse CB1 (cerebellar membranes) | pIC₅₀ | - |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Cₘₐₓ (plasma) | i.p. | 10 mg/kg | 288.4 ng/mL | |
| tₘₐₓ (plasma) | i.p. | 10 mg/kg | 0.4 h | |
| Brain/Plasma Ratio (Kₚ) | i.p. | - | 2.0 |
Preclinical Efficacy
In vivo studies have demonstrated the therapeutic potential of this compound. A key finding is its ability to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats without affecting locomotion. Furthermore, this compound has been shown to block the effects of the synthetic cannabinoid JWH-018 in vivo, suggesting its potential as a treatment for cannabinoid toxicity. At a dose of 10 mg/kg, this compound blocked the antinociceptive effects of JWH-018 in mice.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
FLIPR-Based Calcium Mobilization Assay
This assay is used to determine the potency of compounds in modulating G-protein coupled receptor (GPCR) activity by measuring changes in intracellular calcium levels.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 receptor and the promiscuous Gα₁₆ protein.
-
Protocol:
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
During the incubation, the dye is loaded into the cells.
-
The plate is then placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound (or vehicle) are added to the wells, followed by a fixed concentration of a CB1 receptor agonist (e.g., CP55,940).
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored in real-time.
-
The data is analyzed to determine the IC₅₀ value of this compound, representing the concentration at which it inhibits 50% of the agonist-induced calcium mobilization.
-
References
Rticbm-189: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rticbm-189 is a novel, potent, and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor.[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of CB1 receptor modulation. Preclinical studies have demonstrated the efficacy of this compound in attenuating cocaine-seeking behavior, suggesting its potential as a therapeutic agent for substance use disorders.[4][5]
Discovery and Rationale
This compound was developed as part of a research program focused on identifying brain-penetrant CB1 NAMs to modulate the endocannabinoid system for therapeutic benefit. The rationale behind developing a NAM is to offer a more nuanced modulation of the CB1 receptor compared to orthosteric antagonists, potentially avoiding some of the adverse effects associated with complete receptor blockade. This compound emerged from a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs designed to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
This compound, chemically known as 1-(3-chlorophenethyl)-3-(4-chlorophenyl)urea, is synthesized through a general procedure involving the coupling of a substituted phenethylamine with a phenyl isocyanate.
General Synthesis Scheme:
The synthesis involves the reaction of 3-chlorophenethylamine with 4-chlorophenyl isocyanate in a suitable solvent.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs
-
To a solution of the corresponding amine (1 equivalent) in anhydrous chloroform (0.04 M), add 4-chlorophenyl isocyanate (1 equivalent) at room temperature.
-
Heat the reaction mixture at 60 °C for 16 hours.
-
The precipitated product is then filtered.
-
Wash the filtered product thoroughly with dichloromethane to yield the final compound.
Mechanism of Action
This compound functions as a negative allosteric modulator of the CB1 receptor. This means it binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site). This binding modulates the receptor's response to orthosteric agonists, generally by decreasing their efficacy or potency. This allosteric modulation allows for a fine-tuning of the endocannabinoid system's activity rather than a complete blockade.
Caption: Mechanism of action of this compound as a CB1 NAM.
Preclinical Pharmacology
In Vitro Characterization
This compound has been characterized in a variety of in vitro assays to determine its potency and selectivity for the CB1 receptor.
| Assay Type | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | Human CB1 | pIC50 | 7.54 | |
| cAMP Assay | Human CB1 | pIC50 | 5.29 | |
| GTPγS Binding | Mouse CB1 | pIC50 | 6.25 |
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound is brain-penetrant.
| Parameter | Route | Species | Value | Unit | Reference |
| Cmax (plasma) | 10 mg/kg; i.p. | Rat | 288.4 | ng/mL | |
| tmax (plasma) | 10 mg/kg; i.p. | Rat | 0.4 | hours | |
| t1/2 (plasma) | 10 mg/kg; i.p. | Rat | 9.9 | hours | |
| Cmax (brain) | 10 mg/kg; i.p. | Rat | 594.6 | ng/mL | |
| tmax (brain) | 10 mg/kg; i.p. | Rat | 0.4 | hours | |
| Brain/Plasma Ratio (Kp) | 10 mg/kg; i.p. | Rat | 2.0 |
In Vivo Efficacy: Attenuation of Cocaine-Seeking Behavior
This compound has been shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rat models of relapse, without affecting locomotion.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the mobilization of intracellular calcium stimulated by a CB1 receptor agonist.
-
Cell Culture: CHO cells stably co-expressing the human CB1 receptor and a promiscuous G-protein (e.g., Gα16) are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 96-well plates and incubated overnight. The following day, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Serial dilutions of this compound are added to the wells and incubated for a specified period.
-
Agonist Stimulation: A CB1 receptor agonist (e.g., CP55,940) is added at a concentration that produces approximately 80% of its maximal effect (EC80).
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves for this compound are plotted, and the pIC50 values are calculated.
cAMP Assay
This assay measures the effect of this compound on the inhibition of adenylyl cyclase activity by a CB1 receptor agonist.
-
Cell Culture: HEK293 cells stably expressing the human CB1 receptor are used.
-
Assay Procedure:
-
Cells are plated in a 24-well plate and grown to 90% confluency.
-
The growth medium is removed, and cells are washed with a physiological saline solution.
-
Cells are incubated with phosphodiesterase inhibitors (e.g., 100 µM IBMX and 100 µM rolipram) and varying concentrations of this compound for 15 minutes at 37°C.
-
A CB1 agonist is added, followed by the adenylyl cyclase activator forskolin.
-
The reaction is stopped, and intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., EIA or BRET-based).
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Reaction Mixture: The reaction includes the prepared membranes, the test compound (this compound), a CB1 agonist, and [35S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
Animal Model: Reinstatement of Cocaine-Seeking Behavior
This model is used to assess the potential of a compound to prevent relapse to drug use.
-
Self-Administration Training: Rats are trained to self-administer cocaine intravenously by pressing a lever.
-
Extinction: Once self-administration is stable, the cocaine is withheld, and lever pressing is extinguished.
-
Reinstatement: Reinstatement of drug-seeking behavior (lever pressing) is triggered by a priming injection of cocaine or exposure to a stressor (e.g., footshock).
-
Drug Administration: this compound is administered prior to the reinstatement trigger.
-
Data Collection: The number of lever presses is recorded to measure the extent of drug-seeking behavior.
Caption: Experimental workflow for the cocaine reinstatement model.
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. This compound, as a NAM, attenuates this signaling pathway when an agonist is present.
Caption: CB1 receptor signaling pathway modulated by this compound.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a well-defined mechanism of action as a CB1 receptor negative allosteric modulator. Its favorable pharmacokinetic profile, including brain penetration, and its demonstrated efficacy in a relevant animal model of cocaine relapse, highlight its potential for the treatment of substance use disorders. Further research is warranted to fully elucidate its therapeutic potential, including studies to assess its effects on the abuse-related effects of other drugs and to further characterize its safety profile.
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 5. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Rticbm-189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rticbm-189 is a novel, brain-penetrant allosteric modulator of the cannabinoid type-1 (CB1) receptor.[1] It acts as a negative allosteric modulator (NAM), offering a distinct mechanism of action compared to orthosteric antagonists.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, pharmacokinetics, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of the CB1 receptor.[2][4] Unlike competitive antagonists that bind to the same site as endogenous ligands (the orthosteric site), this compound binds to a distinct, allosteric site on the receptor. This binding modulates the receptor's response to orthosteric agonists, such as the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), or synthetic agonists like CP55,940. As a NAM, this compound reduces the efficacy of these agonists, thereby attenuating CB1 receptor signaling. This allosteric modulation offers potential advantages over traditional antagonists, including a "ceiling" effect due to its dependence on the presence of an orthosteric agonist, which may lead to a better safety profile.
The proposed mechanism involves this compound binding to an allosteric site on the CB1 receptor, which induces a conformational change that reduces the ability of orthosteric agonists to activate the receptor and trigger downstream signaling cascades. This leads to a decrease in G-protein coupling and subsequent inhibition of intracellular signaling pathways.
Caption: this compound signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Ca2+ Mobilization | Human CB1 (hCB1) | pIC50 | 7.54 | |
| Ca2+ Mobilization | Mouse CB1 (mCB1) | pIC50 | 6.25 | |
| cAMP Assay | Human CB1 (hCB1) | pIC50 | 5.29 | |
| GTPγS Binding | Human CB1 (hCB1) | pIC50 | ~6.0 | |
| GTPγS Binding | Mouse Cerebellar Membranes | pIC50 | ~6.5 |
Table 2: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, i.p.)
| Compartment | Parameter | Value | Unit | Reference |
| Plasma | Cmax | 288.4 | ng/mL | |
| Plasma | tmax | 0.4 | hours | |
| Plasma | AUCinf | 715.2 | ng/mLh | |
| Plasma | t1/2 | 9.9 | hours | |
| Plasma | CL/F | 240.6 | mL/min/kg | |
| Brain | Cmax | 594.6 | ng/mL | |
| Brain | tmax | 0.4 | hours | |
| Brain | AUCinf | 1438.2 | ng/mLh | |
| Brain | Brain/Plasma Ratio (Kp) | 2.0 | - |
Preclinical Efficacy
This compound has demonstrated significant efficacy in a preclinical model of cocaine addiction. Intraperitoneal administration of this compound was shown to selectively and significantly attenuate the reinstatement of cocaine-seeking behavior in rats. Notably, this effect was achieved at doses that did not impact locomotion, suggesting a specific effect on reward-seeking behavior rather than general motor suppression. Furthermore, studies have shown that this compound can reverse the effects of synthetic cannabinoids like JWH018 in vitro.
Safety and Selectivity
This compound has been screened against a panel of over 50 protein targets and showed no significant off-target activity, indicating a high degree of selectivity for the CB1 receptor. While it exhibits excellent brain permeation, its metabolic stability in rat liver microsomes was found to be relatively low.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
Caption: In vitro experimental workflows.
5.1.1. Calcium Mobilization Assay This assay measures the ability of a compound to inhibit agonist-induced intracellular calcium mobilization in cells co-expressing the CB1 receptor and a promiscuous G-protein alpha subunit (Gα16).
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 (hCB1) receptors and the Gα16 protein.
-
Procedure:
-
Plate cells in a suitable microplate.
-
Load cells with a calcium-sensitive fluorescent dye.
-
Add the orthosteric agonist CP55,940 at a concentration that elicits a submaximal response (e.g., EC80).
-
Add varying concentrations of this compound.
-
Measure the mobilization of intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis: The potency (pIC50) is determined by measuring the inhibition of the agonist-stimulated calcium mobilization.
5.1.2. cAMP Assay This assay assesses the functional antagonism of this compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.
-
Cell Line: Human Embryonic Kidney (HEK293) cells expressing hCB1.
-
Procedure:
-
Incubate cells with the phosphodiesterase inhibitor IBMX.
-
Stimulate adenylyl cyclase with forskolin (e.g., 5 µM).
-
Add the orthosteric agonist CP55,940 (e.g., 1 µM) to inhibit forskolin-stimulated cAMP production.
-
Add varying concentrations of this compound.
-
Measure intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis: The reversal of agonist-induced inhibition of cAMP production is quantified to determine the pIC50 of this compound.
5.1.3. [35S]GTPγS Binding Assay This assay directly measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparations: Membranes from HEK293 cells expressing hCB1 or mouse cerebellar membranes.
-
Procedure:
-
Incubate membranes with the orthosteric agonist CP55,940 (e.g., 100 nM).
-
Add varying concentrations of this compound.
-
Add [35S]GTPγS and incubate to allow for binding.
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
-
Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding is used to calculate the pIC50 value.
In Vivo Studies
Caption: In vivo experimental workflows.
5.2.1. Pharmacokinetic Studies in Rats These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound via intraperitoneal (i.p.) injection (e.g., 10 mg/kg).
-
Collect blood and brain tissue samples at predetermined time points.
-
Process samples and analyze the concentration of this compound using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, tmax, AUC, half-life (t1/2), and brain/plasma ratio (Kp) are calculated.
5.2.2. Cocaine Self-Administration and Reinstatement Model This behavioral model in rats is used to assess the potential of this compound to treat substance use disorders.
-
Animals: Rats.
-
Procedure:
-
Acquisition: Rats are trained to press a lever to receive an intravenous infusion of cocaine.
-
Extinction: The cocaine infusions are withheld, and lever pressing is no longer reinforced until the behavior is extinguished.
-
Reinstatement: Reinstatement of cocaine-seeking behavior is triggered by a non-contingent "priming" injection of cocaine or by presentation of cues previously associated with cocaine availability.
-
Drug Treatment: this compound is administered (i.p.) prior to the reinstatement test.
-
-
Data Analysis: The number of lever presses during the reinstatement session is measured to determine if this compound attenuates cocaine-seeking behavior. Locomotor activity is also monitored to rule out non-specific motor effects.
Conclusion
This compound is a potent and selective negative allosteric modulator of the CB1 receptor with excellent brain penetration. Its ability to attenuate cocaine-seeking behavior in preclinical models, coupled with a potentially favorable safety profile inherent to allosteric modulators, positions it as a promising lead compound for the development of novel therapeutics for substance use disorders and potentially other conditions involving dysregulated CB1 receptor signaling. Further research is warranted to optimize its metabolic stability and to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Rticbm-189: A Negative Allosteric Modulator of the Cannabinoid Type-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Rticbm-189, a novel, brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1][2] this compound, a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, has demonstrated potential in attenuating the reinstatement of cocaine-seeking behavior in preclinical models.[1][3] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Summary
The in vitro potency and pharmacokinetic properties of this compound have been evaluated through various assays. The following tables summarize the key quantitative findings.
In Vitro Potency of this compound
| Assay Type | Species/Cell Line | Orthosteric Agonist | Parameter | Value | Reference |
| Calcium Mobilization | Human (CHO cells with Gα16) | CP55,940 (100 nM) | pIC50 | 7.54 | [1] |
| cAMP Inhibition | Human (HEK293 cells) | Forskolin (F) + CP55,940 (1 µM) | pIC50 | 5.29 | |
| [³⁵S]GTPγS Binding | Human (HEK293 membranes) | CP55,940 (100 nM) | pIC50 | 6.25 | |
| [³⁵S]GTPγS Binding | Mouse (cerebellar membranes) | CP55,940 (100 nM) | pIC50 | N/A |
Pharmacokinetic Profile of this compound in Rats (10 mg/kg, i.p.)
| Compartment | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng/mL*h) | Brain/Plasma Ratio (Kp) | Reference |
| Plasma | 288.4 | 0.4 | 715.2 | 2.0 | |
| Brain | 594.6 | 0.4 | 1438.2 |
Mechanism of Action: Negative Allosteric Modulation of the CB1 Receptor
This compound functions as a negative allosteric modulator (NAM) of the CB1 receptor. Unlike competitive antagonists that bind to the same site as endogenous agonists (the orthosteric site), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that can decrease the affinity and/or efficacy of the orthosteric agonist. The key advantage of NAMs is their ability to modulate, rather than completely block, receptor activity, potentially offering a more nuanced therapeutic effect with a better safety profile.
The following diagram illustrates the principle of negative allosteric modulation at the CB1 receptor.
Caption: Mechanism of CB1 receptor negative allosteric modulation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a CB1 receptor agonist.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 receptor and the promiscuous Gα16 protein are used. These cells are maintained in appropriate culture medium supplemented with antibiotics to maintain selection for the transfected genes.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the wells. The plates are incubated for a defined period to allow for compound binding.
-
Agonist Stimulation and Signal Detection: The orthosteric agonist CP55,940 (at a concentration of 100 nM) is added to the wells to stimulate calcium mobilization. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced calcium signal are plotted, and the pIC50 value is calculated using non-linear regression.
Caption: Workflow for the Calcium Mobilization Assay.
cAMP Inhibition Assay
This assay determines the effect of this compound on the inhibition of adenylyl cyclase, a key enzyme in the CB1 signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor are cultured in appropriate media.
-
Assay Procedure: Cells are harvested and incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Compound Treatment: this compound at various concentrations is added, followed by the CB1 agonist CP55,940 (1 µM). The mixture is incubated to allow for receptor modulation and signaling.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of this compound to reverse the CP55,940-induced inhibition of forskolin-stimulated cAMP production is measured. Concentration-response curves are generated to determine the pIC50 value.
Caption: Workflow for the cAMP Inhibition Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the human CB1 receptor or from mouse cerebellar tissue.
-
Binding Reaction: The prepared membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, various concentrations of this compound, and the agonist CP55,940 (100 nM).
-
Incubation and Termination: The reaction mixture is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit. The reaction is terminated by rapid filtration through glass fiber filters.
-
Signal Detection: The filters are washed to remove unbound [³⁵S]GTPγS. The amount of radioactivity trapped on the filters, representing the amount of [³⁵S]GTPγS bound to G-proteins, is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound is determined, and the pIC50 is calculated.
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
Selectivity and Off-Target Profile
This compound has been shown to be highly selective for the CB1 receptor, with no significant activity observed at over 50 other protein targets, including other GPCRs, ion channels, and transporters. This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects.
Conclusion
This compound is a potent and selective negative allosteric modulator of the CB1 receptor with excellent brain permeability. The in vitro data presented in this guide demonstrate its ability to modulate CB1 receptor signaling across multiple downstream pathways. These findings, coupled with its promising in vivo activity in models of addiction, underscore the potential of this compound as a lead compound for the development of novel therapeutics. Further investigation into its mechanism of action and in vivo efficacy is warranted.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Modulation of the Cannabinoid Type-1 Receptor: A Deep Dive into the Structure-Activity Relationship of RTICBM-189
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RTICBM-189, a potent and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. By binding to a site topographically distinct from the orthosteric binding site of endogenous cannabinoids, this compound offers a nuanced approach to modulating CB1 receptor activity, holding therapeutic promise for conditions such as substance use disorders.[1][2] This document details the quantitative SAR data, experimental protocols for key assays, and visualizes the underlying signaling pathways.
Core Structure and Pharmacophore
This compound belongs to a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs.[1] The core pharmacophore consists of a central urea moiety connecting a substituted phenyl ring and a phenethyl group. The SAR studies primarily focus on modifications of the phenethyl group's phenyl ring to explore the impact of substituent size and electronic properties on the compound's potency as a CB1 NAM.[1]
Structure-Activity Relationship Data
The potency of this compound and its analogs was evaluated in several in vitro functional assays, including calcium mobilization, GTPγS binding, and cAMP inhibition assays.[1] The data reveals critical insights into the structural requirements for potent allosteric modulation of the CB1 receptor.
Table 1: In Vitro Potency of this compound Analogs in CB1 Receptor Assays
| Compound | Substituent on Phenethyl Phenyl Ring | Calcium Mobilization pIC50 (CHO-hCB1) | GTPγS Binding pIC50 (HEK-hCB1) | cAMP Inhibition pIC50 (HEK-hCB1) |
| 31 (this compound) | 3-Cl | 7.54 ± 0.08 | 6.25 ± 0.11 | 5.29 ± 0.14 |
| 7 | 4-OCH3 | < 5.0 | - | - |
| 8 | 4-OCF3 | < 5.0 | - | - |
| 21 | 4-NO2 | 7.07 ± 0.09 | - | - |
| 22 | 4-SO2CH3 | < 5.0 | - | - |
| 30 | 3-F | 7.41 ± 0.06 | - | - |
| 32 | 3-CH3 | 7.33 ± 0.05 | - | - |
| 33 | 4-Cl | 6.87 ± 0.07 | - | - |
| 34 | 4-F | 6.93 ± 0.08 | - | - |
| 35 | 4-CH3 | 6.88 ± 0.09 | - | - |
Data are presented as mean pIC50 ± SEM from at least three independent experiments.
The SAR data indicates that substitutions at the 3-position of the phenethyl phenyl ring, such as with chloro (this compound), fluoro, and methyl groups, lead to enhanced potency in the calcium mobilization assay. In contrast, analogs with substitutions at the 4-position were generally less potent. Furthermore, the size and electronic properties of the substituents play a crucial role, with larger groups at the 4-position, like in compounds 7, 8, and 22, resulting in a significant loss of activity.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the CB1 receptor. This means it does not directly compete with orthosteric agonists like anandamide or THC but binds to a different site on the receptor. This binding modulates the receptor's response to agonists, typically by reducing their efficacy. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Upon activation by an orthosteric agonist, the CB1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, including G-protein-coupled inwardly rectifying potassium channels (GIRKs). As a NAM, this compound attenuates these downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are the key experimental protocols used to characterize this compound and its analogs.
Calcium Mobilization Assay
This assay is a high-throughput method to assess the functional activity of compounds at GPCRs that couple to the Gq pathway or, as in this case, by co-expressing a promiscuous Gα subunit.
Workflow:
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor and the promiscuous Gα16 protein are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer containing varying concentrations of the test compounds (e.g., this compound analogs) is added to the wells, and the plate is incubated.
-
Agonist Stimulation: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A solution containing a fixed concentration (EC80) of a CB1 receptor agonist (e.g., CP55,940) is added to stimulate calcium mobilization.
-
Data Acquisition and Analysis: The fluorescence intensity is measured before and after the addition of the agonist. The change in fluorescence is used to determine the inhibitory effect of the test compounds. Concentration-response curves are generated, and pIC50 values are calculated using non-linear regression.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by a GPCR agonist, providing a direct measure of receptor activation.
Workflow:
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP to keep G-proteins in their inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the test compounds, a fixed concentration of a CB1 agonist (e.g., CP55,940), and [³⁵S]GTPγS.
-
Reaction: The incubation is carried out for a specific time at a controlled temperature to allow for agonist-stimulated G-protein activation and the binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory effect of the test compounds on agonist-stimulated [³⁵S]GTPγS binding, and pIC50 values are calculated.
cAMP Inhibition Assay
This assay measures the ability of a compound to modulate the agonist-induced inhibition of adenylyl cyclase activity.
Detailed Steps:
-
Cell Culture: HEK293 cells expressing the human CB1 receptor are used.
-
Incubation: Cells are pre-treated with varying concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with a fixed concentration of a CB1 agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compounds to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and pIC50 values are determined.
In Vivo Potential
This compound has demonstrated promising in vivo properties. It is brain penetrant with a brain-to-plasma ratio (Kp) of 2.0 in rats. Importantly, intraperitoneal administration of this compound has been shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats without affecting locomotion, highlighting its therapeutic potential for treating substance use disorders. More recent studies have also explored its ability to reverse the effects of synthetic cannabinoids.
Conclusion
The SAR studies of the 3-(4-chlorophenyl)-1-(phenethyl)urea series have successfully identified this compound as a potent and brain-penetrant CB1 receptor NAM. The key findings underscore the importance of substitution patterns on the phenethyl phenyl ring for achieving high potency. The detailed experimental protocols provided herein serve as a guide for future research in the development of allosteric modulators for the CB1 receptor. The promising in vivo profile of this compound warrants further investigation into its therapeutic utility for a range of neurological and psychiatric disorders.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RTICBM-189 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTICBM-189 is a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1][2][3][4] As a NAM, it does not directly compete with orthosteric agonists for binding to the primary active site of the receptor. Instead, it binds to a distinct allosteric site, inducing a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric ligands such as endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) and synthetic cannabinoids.[1] This mechanism of action makes this compound a promising therapeutic candidate for conditions associated with CB1 receptor hyper-activation, such as substance use disorders and cannabinoid toxicity. Preclinical studies in rodents have demonstrated its efficacy in attenuating cocaine-seeking behavior and blocking the effects of synthetic cannabinoids.
These application notes provide detailed protocols for utilizing this compound in in vivo rodent studies, based on currently available scientific literature.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Species | Dose & Route | Cmax (Plasma) | Tmax (Plasma) | Cmax (Brain) | Tmax (Brain) | Brain/Plasma Ratio (Kp) | Reference |
| This compound | Sprague-Dawley Rat | 10 mg/kg, i.p. | 288.4 ng/mL | 0.4 h | Significantly higher than plasma | 0.4 h | 2.0 |
Table 2: In Vivo Efficacy Studies of this compound in Rodents
| Animal Model | Study Type | Species | This compound Dose & Route | Key Findings | Reference |
| Cocaine Self-Administration | Reinstatement of cocaine-seeking behavior | Rat | 10 mg/kg, i.p. | Significantly attenuated reinstatement of cocaine-seeking behavior without affecting locomotion. | |
| Synthetic Cannabinoid Antagonism | Nociception Assay (Tail-Flick) | Mouse | 10 mg/kg, i.p. | Blocked the antinociceptive effects of the synthetic cannabinoid JWH018. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Cocaine Reinstatement Model in Rats
This protocol is adapted from studies evaluating the efficacy of this compound in reducing cocaine-seeking behavior.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the experiment.
2. Cocaine Self-Administration Training:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous cocaine delivery.
-
Procedure:
-
Rats are trained to press an active lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion). The other lever is inactive.
-
Training sessions are typically conducted daily for 2 hours.
-
Successful acquisition is defined by stable responding on the active lever and minimal responding on the inactive lever.
-
3. Extinction Phase:
-
Following stable self-administration, the cocaine infusions are discontinued.
-
Lever presses no longer result in cocaine delivery.
-
Extinction sessions continue until responding on the active lever significantly decreases to a predefined criterion (e.g., <20% of the average of the last 3 self-administration days).
4. Reinstatement Test:
-
On the test day, animals are pre-treated with either vehicle or this compound.
-
This compound Administration: Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Following a pre-treatment interval (e.g., 30 minutes), reinstatement of cocaine-seeking is triggered by a priming injection of cocaine (e.g., 10 mg/kg, i.p.).
-
The number of presses on the active and inactive levers is recorded for the duration of the session (e.g., 2 hours).
-
Locomotor activity can be simultaneously measured using photobeams within the operant chambers to assess for potential motor-impairing effects of the treatment.
5. Data Analysis:
-
The primary endpoint is the number of active lever presses during the reinstatement test.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound treatment with the vehicle control group.
Protocol 2: Assessment of this compound in Blocking Synthetic Cannabinoid-Induced Antinociception in Mice
This protocol is based on studies investigating the ability of this compound to counteract the effects of synthetic cannabinoids. The tail-flick test is a common assay for measuring thermal nociception.
1. Animals:
-
Species: Adult male mice (e.g., C57BL/6J).
-
Housing: Standard laboratory conditions with a 12-hour reverse light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 30 minutes before the experiment.
2. Tail-Flick Assay:
-
Apparatus: A tail-flick analgesia meter that applies a radiant heat source to the ventral surface of the mouse's tail.
-
Procedure:
-
Gently restrain the mouse and place its tail in the groove of the apparatus.
-
Activate the heat source and start a timer.
-
The latency to a rapid flick of the tail away from the heat is automatically or manually recorded.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Perform baseline latency measurements for each mouse before drug administration. It is recommended to take the average of three readings with an inter-trial interval of at least 60 seconds.
-
3. Drug Administration:
-
Administer this compound at a dose of 10 mg/kg (i.p.) 30 minutes before the administration of the synthetic cannabinoid agonist.
-
Administer the synthetic cannabinoid agonist, such as JWH018, at a predetermined effective dose (e.g., 0.5 mg/kg, i.p.).
-
Control groups should receive the respective vehicles.
4. Post-Treatment Testing:
-
At the time of expected peak effect of the synthetic cannabinoid (e.g., 15-30 minutes post-injection), perform the tail-flick test again.
-
Measure the tail-flick latency at several time points (e.g., every 15 minutes for up to 75 minutes) to assess the duration of action.
5. Data Analysis:
-
The primary endpoint is the tail-flick latency.
-
Data can be expressed as the raw latency time or as the maximum possible effect (%MPE).
-
Statistical analysis (e.g., two-way ANOVA with post-hoc tests) can be used to compare the effects of this compound in combination with the agonist versus the agonist alone.
Mandatory Visualizations
Caption: Signaling pathway of the CB1 receptor and the modulatory effect of this compound.
Caption: Experimental workflow for assessing this compound's effect on cannabinoid-induced antinociception.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for RTICBM-189 Administration in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTICBM-189 is a potent and brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1] As a NAM, this compound does not bind to the primary (orthosteric) site of the CB1 receptor but to a distinct allosteric site. This binding modulates the receptor's response to endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists by decreasing their affinity and/or efficacy.[2][3] This mechanism of action offers a nuanced approach to attenuating CB1 receptor signaling, which may provide a more favorable therapeutic profile compared to direct antagonists or inverse agonists, potentially avoiding certain psychiatric side effects.[2][3]
Preclinical studies have demonstrated the efficacy of this compound in attenuating the reinstatement of cocaine-seeking behavior in rats following intraperitoneal (IP) administration. Furthermore, it has shown potential in reversing the effects of synthetic cannabinoids in vivo. These findings suggest the therapeutic potential of this compound in treating substance use disorders and other neurological conditions.
These application notes provide detailed protocols for the administration of this compound for behavioral assays in rodents, with a focus on the Forced Swim Test (FST) and Tail Suspension Test (TST), which are commonly used to screen for antidepressant-like activity.
Data Presentation
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and in vitro potency data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species | Potency (pIC50) |
| Ca2+ Mobilization | Human | 7.54 |
| Ca2+ Mobilization | Mouse | 6.25 |
Data sourced from MedChemExpress.
Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single 10 mg/kg Intraperitoneal (IP) Dose
| Matrix | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng/mL*h) |
| Plasma | 288.4 | 0.4 | 715.2 |
| Brain | 594.6 | 0.4 | 1438.2 |
Data sourced from MedChemExpress.
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and influence ion channels. As a negative allosteric modulator, this compound binds to a site on the CB1 receptor distinct from the agonist binding site and reduces the signaling output in response to an agonist. Some CB1 allosteric modulators have been shown to exhibit biased signaling, for example by inhibiting cAMP production while enhancing ERK phosphorylation.
Experimental Protocols
Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
(SBE)-β-cyclodextrin (Captisol®) or similar solubilizing agent
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD in Saline Solution:
-
Dissolve 2g of SBE-β-CD in 10 mL of sterile saline.
-
Mix thoroughly until fully dissolved. This may require vortexing and gentle warming.
-
-
Prepare the this compound Stock Solution in DMSO:
-
Based on the desired final concentration, weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution.
-
-
Prepare the Final Dosing Solution:
-
For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the solution vigorously to ensure it is a homogenous suspension. Sonication can be used to aid in creating a fine suspension.
-
-
Administration:
-
The prepared solution is suitable for intraperitoneal (IP) injection in rodents.
-
The typical dosage used in published studies is 10 mg/kg.
-
The volume of injection should be calculated based on the animal's body weight and the final concentration of the dosing solution (e.g., for a 10 mg/kg dose using a 2.08 mg/mL solution, the injection volume would be approximately 4.8 mL/kg).
-
Experimental Workflow for Behavioral Assays
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used model to assess depressive-like behavior in rodents.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C
-
Towels
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Stopwatch
Protocol:
-
Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle 30-60 minutes prior to the test. This pre-treatment time is based on the Tmax of the compound in the brain.
-
Test Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session for later analysis.
-
-
Data Scoring:
-
The primary measure is immobility time, typically scored during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and return it to a clean, warm home cage.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common assay for screening potential antidepressant compounds by measuring behavioral despair.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment (recommended)
-
Stopwatch
Protocol:
-
Apparatus Setup: Ensure the suspension bar is high enough so that the mouse cannot escape or reach any surfaces.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle 30-60 minutes before the test.
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar.
-
The test duration is typically 6 minutes.
-
Record the session for scoring.
-
-
Data Scoring:
-
Measure the total duration of immobility during the 6-minute test.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Post-Test Care: At the end of the test, gently remove the mouse from the suspension, remove the tape from its tail, and return it to its home cage.
Concluding Remarks
This compound presents a promising tool for investigating the role of the endocannabinoid system in various behavioral paradigms. The provided protocols for administration and application in the Forced Swim Test and Tail Suspension Test are based on the known pharmacokinetic profile of the compound and standardized behavioral testing procedures. Researchers should optimize dosage and pre-treatment times based on their specific experimental goals and animal models. Careful adherence to these protocols will ensure reliable and reproducible data, contributing to a better understanding of the therapeutic potential of CB1 receptor negative allosteric modulators.
References
Application Notes and Protocols for Calcium Mobilization Assay Using Rticbm-189
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rticbm-189 is a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and traditional agonists/antagonists bind. As a NAM, this compound does not directly block the orthosteric site but rather induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists. This modulation of receptor activity makes this compound a valuable tool for studying CB1 receptor pharmacology and a potential therapeutic agent.
Calcium mobilization assays are a common method for studying G protein-coupled receptors (GPCRs) that couple to the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i). The CB1 receptor typically couples to Gi/o proteins, which inhibit adenylyl cyclase. To enable the study of CB1 receptor activation through calcium mobilization, Chinese Hamster Ovary (CHO) cells can be engineered to co-express the human CB1 receptor and a promiscuous G protein, Gα16. Gα16 can couple to a wide range of GPCRs, including Gi/o-coupled receptors, and redirect their signaling through the Gq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.
This application note provides a detailed protocol for a fluorescent imaging plate reader (FLIPR)-based calcium mobilization assay to characterize the potency of this compound as a NAM of the CB1 receptor in CHO-hCB1-Gα16 cells.
Signaling Pathway
The binding of an orthosteric agonist, such as CP55,940, to the CB1 receptor in CHO-hCB1-Gα16 cells initiates a signaling cascade that results in the release of intracellular calcium. This compound, as a negative allosteric modulator, binds to a separate site on the CB1 receptor and reduces the efficacy of the orthosteric agonist-induced signaling.
Figure 1: CB1 Receptor Signaling Pathway with Negative Allosteric Modulation.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound calcium mobilization assay.
Figure 2: Experimental Workflow for the this compound Calcium Mobilization Assay.
Materials and Methods
Materials
-
CHO-hCB1-Gα16 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and selection antibiotics)
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
CP55,940 (CB1 receptor agonist)
-
SR141716A (CB1 receptor antagonist/inverse agonist - for control)
-
FLIPR Calcium 5 or similar calcium assay kit (e.g., containing Fluo-4 AM)
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Cell Culture
-
Culture CHO-hCB1-Gα16 cells in a T75 flask using the appropriate cell culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Experimental Protocol
Cell Plating
-
The day before the assay, harvest the CHO-hCB1-Gα16 cells using trypsin.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C with 5% CO2.
Dye Loading
-
On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions. For CHO cells, it is critical to supplement the assay buffer with probenecid (typically at a final concentration of 2.5 mM) to prevent the extrusion of the dye by organic anion transporters.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
Compound Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for the concentration-response curve.
-
Prepare a stock solution of the CB1 agonist, CP55,940, in DMSO.
-
Dilute the CP55,940 stock solution in assay buffer to a final concentration that corresponds to the EC80 value (approximately 100 nM for CHO-hCB1-Gα16 cells).[1][2]
-
Prepare control wells containing assay buffer with and without the EC80 concentration of CP55,940.
-
As an additional control, prepare wells with a known CB1 antagonist, such as SR141716A, to confirm the specificity of the CP55,940 response.
FLIPR Assay
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the calcium indicator dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Program the instrument to perform a two-addition protocol.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
First Addition: Add the serially diluted this compound or control compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the NAM to bind to the receptor.
-
Second Addition: Add the EC80 concentration of CP55,940 to all wells (except for the buffer-only controls) to stimulate calcium mobilization.
-
Record the fluorescence signal for at least 60-90 seconds after the second addition to capture the peak calcium response.
Data Presentation
The data should be analyzed by measuring the peak fluorescence response after the addition of the agonist. The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the this compound concentration. The pIC50 value, which is the negative logarithm of the IC50 (the concentration of this compound that inhibits 50% of the agonist response), can be determined from this curve.
Table 1: Representative Data for this compound Inhibition of CP55,940-Induced Calcium Mobilization
| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition of CP55,940 Response |
| 1 | -9.0 | 5.2 |
| 3 | -8.5 | 15.8 |
| 10 | -8.0 | 35.1 |
| 30 | -7.5 | 52.3 |
| 100 | -7.0 | 75.6 |
| 300 | -6.5 | 90.1 |
| 1000 | -6.0 | 98.5 |
Table 2: Summary of Potency Values for this compound
| Compound | Assay | Agonist (Concentration) | pIC50 | IC50 (nM) |
| This compound | Calcium Mobilization | CP55,940 (100 nM) | 7.48 | 33.1 |
| SR141716A (Control) | Calcium Mobilization | CP55,940 (100 nM) | 8.15 | 7.1 |
Note: The data presented in these tables are representative and should be determined experimentally.
Troubleshooting
-
High background fluorescence: Ensure complete removal of the culture medium before adding the dye loading solution. The use of a masking dye, often included in commercial kits, can also help reduce background.
-
Low signal-to-noise ratio: Optimize cell seeding density and dye loading time. Ensure the FLIPR instrument settings (e.g., laser intensity, exposure time) are appropriate for the assay.
-
Variable results: Ensure consistent cell passage number and confluency. Use a multichannel pipette for reagent additions to minimize timing differences across the plate.
-
No response to agonist: Confirm the expression and functionality of the CB1 receptor and Gα16 in the cell line. Verify the concentration and activity of the agonist stock solution.
References
- 1. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rticbm-189: A GTPγS Binding Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a GTPγS binding assay to characterize the activity of Rticbm-189, a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. The provided methodologies are essential for researchers investigating the pharmacological properties of this compound and similar compounds targeting G protein-coupled receptors (GPCRs).
Introduction to this compound and the GTPγS Binding Assay
This compound is a potent, brain-penetrant allosteric modulator of the CB1 receptor.[1][2] It belongs to a class of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues and has been shown to attenuate the reinstatement of cocaine-seeking behavior in rats, highlighting its therapeutic potential.[3] As a negative allosteric modulator, this compound does not compete with endogenous agonists at the primary binding site but rather binds to a distinct, allosteric site on the receptor. This binding event modulates the receptor's response to agonist stimulation, typically by reducing the efficacy or potency of the agonist.
The GTPγS binding assay is a functional biochemical assay that measures the activation of G proteins, a critical early step in the signaling cascade of most GPCRs, including the CB1 receptor.[4][5] The CB1 receptor primarily couples to Gαi/o proteins, which, upon activation, exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The accumulation of [³⁵S]GTPγS is directly proportional to the extent of G protein activation. This assay is instrumental in determining the functional effects of ligands, including agonists, antagonists, and allosteric modulators.
Signaling Pathway of the CB1 Receptor and Modulation by this compound
The CB1 receptor, upon activation by an agonist (e.g., anandamide or a synthetic agonist like CP55,940), facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. A primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound binds to the CB1 receptor and reduces the ability of an agonist to induce this G protein activation.
Data Presentation
While specific quantitative data for this compound from a GTPγS binding assay is not publicly available, the following table provides a representative example of how such data would be presented. The pIC₅₀ value is derived from a calcium mobilization assay and is included for illustrative purposes. Emax (maximum effect) is presented as the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding.
| Compound | Assay Type | Agonist | Agonist Concentration | pIC₅₀ | Emax (% Inhibition) |
| This compound | GTPγS Binding | CP55,940 | EC₈₀ | ~6.0 - 7.0 (estimated) | >90% (hypothetical) |
| This compound | Ca²⁺ Mobilization | CP55,940 | EC₈₀ | 7.54 | Not Reported |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for this compound
This protocol is adapted from established methods for assessing allosteric modulators at the CB1 receptor.
Materials and Reagents
-
Membranes: Cell membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1).
-
[³⁵S]GTPγS: (PerkinElmer or equivalent), specific activity >1000 Ci/mmol.
-
GTPγS (non-radioactive): For determining non-specific binding.
-
GDP (Guanosine 5'-diphosphate).
-
CP55,940: Or another suitable CB1 receptor agonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Bovine Serum Albumin (BSA): Fraction V.
-
Dithiothreitol (DTT).
-
Adenosine Deaminase (ADA).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Detailed Procedure
-
Membrane Preparation:
-
Thaw frozen aliquots of CB1 receptor-expressing cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Protein concentration should be optimized for the specific membrane preparation.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the CB1 agonist (e.g., CP55,940) in assay buffer containing 0.1% BSA.
-
Prepare a stock solution of GDP (e.g., 1 mM).
-
Prepare a working solution of [³⁵S]GTPγS (e.g., 1 nM) and GDP (e.g., 30 µM) in assay buffer. The optimal concentrations of [³⁵S]GTPγS and GDP should be determined empirically.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add non-radioactive GTPγS to a final concentration of 10-30 µM.
-
Basal Binding: Add assay buffer.
-
Agonist-stimulated Binding: Add the CB1 agonist at a concentration that produces approximately 80% of the maximal response (EC₈₀).
-
This compound Inhibition: Add serial dilutions of this compound followed by the EC₈₀ concentration of the CB1 agonist.
-
-
Incubation:
-
To each well, add the prepared CB1 membranes (e.g., 50 µL).
-
Add the respective compounds (this compound, agonist, or vehicle) (e.g., 25 µL).
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding the [³⁵S]GTPγS/GDP working solution (e.g., 25 µL) to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats completely.
-
-
Detection:
-
Place the dried filter mats in scintillation vials or a compatible plate for a microplate scintillation counter.
-
Add scintillation cocktail to each vial/well.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
-
For the this compound inhibition experiment, express the data as a percentage of the agonist-stimulated specific binding.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the pIC₅₀ (the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The GTPγS binding assay is a robust and sensitive method for characterizing the functional activity of this compound as a negative allosteric modulator of the CB1 receptor. The detailed protocol provided herein offers a comprehensive guide for researchers to investigate the pharmacological profile of this compound and other allosteric modulators. Accurate determination of potency and efficacy through this assay is crucial for the preclinical development of novel therapeutics targeting the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor: BINDING SITE ELUCIDATION AND RELATIONSHIP TO G PROTEIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rticbm-189 in Cocaine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant global health issue with no FDA-approved pharmacotherapies.[1] The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, has emerged as a promising target for therapeutic intervention due to its role in the neurobiology of addiction.[1] Rticbm-189 is a negative allosteric modulator (NAM) of the CB1 receptor.[1][2] Unlike orthosteric antagonists that block the primary agonist binding site, NAMs bind to a distinct allosteric site, modulating the receptor's response to endogenous cannabinoids.[3] This mechanism offers the potential for a more nuanced therapeutic effect with a potentially better side-effect profile compared to traditional CB1 antagonists. Preclinical studies have demonstrated that this compound is brain penetrant and can significantly attenuate the reinstatement of cocaine-seeking behavior in rat models, highlighting its potential as a novel therapeutic for cocaine use disorder.
Mechanism of Action
Cocaine's primary mechanism of action involves blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the brain's reward pathways. This surge in dopamine is responsible for the euphoric effects of the drug and is a key driver of addiction. The CB1 receptor is also heavily implicated in the modulation of these reward circuits. Cocaine administration has been shown to stimulate the release of endocannabinoids, which then act on presynaptic CB1 receptors to modulate neurotransmitter release.
This compound, as a CB1 receptor NAM, is hypothesized to counteract the maladaptive neuroplasticity associated with chronic cocaine use by attenuating the effects of endogenous cannabinoids at the CB1 receptor. This modulation is thought to restore normal synaptic function in brain regions critical for reward and relapse, such as the nucleus accumbens and prefrontal cortex.
Data Presentation
Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Brain/Plasma Ratio (Kp) | 2.0 | |
| In vitro half-life (t1/2) in rat liver microsomes | ~15 min | |
| In vitro clearance (CL) in rat liver microsomes | ~100 µL/min/mg |
In Vivo Efficacy of this compound in a Cocaine Reinstatement Model
| Treatment Group | Mean Active Lever Presses (± SEM) | Statistical Significance (vs. Vehicle + Cocaine) | Reference |
| Vehicle + Saline | ~5 | N/A | (inferred) |
| Vehicle + Cocaine (10 mg/kg) | ~25 | N/A | (inferred) |
| This compound (10 mg/kg) + Cocaine (10 mg/kg) | ~10 | p < 0.05 |
Experimental Protocols
Animal Models
All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Male Sprague-Dawley or Wistar rats are commonly used for cocaine self-administration and reinstatement studies.
Cocaine Self-Administration and Extinction Training
This protocol is adapted from established methods and the study that successfully tested this compound.
Objective: To train rats to self-administer cocaine and then extinguish this behavior.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters.
-
Cocaine hydrochloride.
-
Sterile saline.
Procedure:
-
Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a one-week recovery period.
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for 2-hour sessions daily for 14 days.
-
Active lever presses will result in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds).
-
Each infusion is paired with a visual cue (e.g., illumination of the stimulus light) to create a conditioned association.
-
Inactive lever presses are recorded but have no programmed consequences.
-
-
Extinction Training:
-
Following the self-administration phase, replace cocaine with sterile saline.
-
Continue daily 2-hour sessions where active lever presses result in a saline infusion and the presentation of the conditioned cue.
-
Continue extinction training for at least 7 days, or until responding on the active lever decreases to a predetermined criterion (e.g., less than 20% of the average of the last 3 days of self-administration).
-
Drug-Induced Reinstatement of Cocaine-Seeking
Objective: To assess the ability of this compound to attenuate cocaine-primed reinstatement of drug-seeking behavior.
Materials:
-
Rats that have undergone cocaine self-administration and extinction training.
-
This compound.
-
Vehicle solution (e.g., a mixture of ethanol, Cremophor, and saline).
-
Cocaine hydrochloride.
Procedure:
-
Habituation: Handle rats for several days prior to the reinstatement test.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the reinstatement test session.
-
Immediately before placing the rat in the operant chamber, administer a priming injection of cocaine (e.g., 10 mg/kg, intraperitoneally) or saline.
-
-
Reinstatement Test:
-
Place the rat in the operant chamber for a 2-hour session.
-
Record the number of presses on both the active and inactive levers. Lever presses do not result in any infusions during the test.
-
-
Data Analysis: Compare the number of active lever presses between the different treatment groups (Vehicle + Saline, Vehicle + Cocaine, this compound + Cocaine) using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in active lever presses in the this compound treated group compared to the vehicle group indicates attenuation of reinstatement.
Visualizations
Caption: Signaling pathway of cocaine addiction and the modulatory role of this compound.
Caption: Experimental workflow for testing this compound in a cocaine reinstatement model.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for RTICBM-189 in Cannabinoid Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTICBM-189 is a potent and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor.[1] As a NAM, this compound does not directly compete with orthosteric agonists (like THC or anandamide) for the primary binding site. Instead, it binds to a distinct allosteric site on the CB1 receptor, altering the receptor's conformation and reducing the affinity and/or efficacy of orthosteric ligands.[2][3] This mechanism offers a nuanced approach to modulating cannabinoid signaling, with the potential for therapeutic benefits while mitigating the side effects associated with direct CB1 receptor antagonists.[4]
These application notes provide detailed protocols for utilizing this compound to study CB1 receptor signaling in various in vitro and in vivo models. The included data summarizes the pharmacological properties of this compound, and the experimental workflows are visualized to facilitate understanding and implementation.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Orthosteric Agonist | Cell Line/System | Species | Parameter | Value | Reference |
| Calcium Mobilization | CP55,940 | CHO-hCB1-Gα16 | Human | pIC50 | 7.54 | [1] |
| Calcium Mobilization | CP55,940 | CHO-hCB1 | Human | pIC50 | 5.29 | |
| Calcium Mobilization | CP55,940 | CHO-mCB1 | Mouse | pIC50 | 6.25 | |
| cAMP Inhibition | Forskolin/CP55,940 | CHO-hCB1 | Human | pIC50 | Not explicitly stated, but shown to reverse CP55,940-induced inhibition | |
| [³⁵S]GTPγS Binding | CP55,940 | Mouse brain membranes | Mouse | pIC50 | Not explicitly stated, but shown to inhibit CP55,940-stimulated binding | |
| Electrophysiology (DSE) | Depolarization | Autaptic hippocampal neurons | Mouse | Concentration for reversal | 1 µM | |
| Electrophysiology (JWH018) | JWH018 (40 nM) | Autaptic hippocampal neurons | Mouse | Concentration for reversal | 1 µM |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)
| Compartment | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng/mL*h) | t1/2 (hours) | Brain/Plasma Ratio (Kp) | Reference |
| Plasma | 288.4 | 0.4 | 715.2 | 9.9 | 2.0 | |
| Brain | 594.6 | 0.4 | 1438.2 | Not reported | 2.0 |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Dissolving Rticbm-189 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rticbm-189 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its molecular formula is C15H14Cl2N2O, with a molecular weight of 309.19 g/mol .[1] As a research compound, particularly in studies related to substance abuse and neurological disorders, proper handling and dissolution are critical for obtaining reproducible and accurate in vitro results.[4] Like many small molecule inhibitors, this compound exhibits poor aqueous solubility, necessitating the use of organic solvents to prepare stock solutions for experimental use.
This document provides detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and best practices for its application in in vitro assays.
Quantitative Solubility Data
This compound is practically insoluble in water but shows good solubility in dimethyl sulfoxide (DMSO). The solubility in other organic solvents like ethanol is limited. All quantitative data are summarized in the table below for easy reference.
| Solvent | Concentration (Molarity) | Concentration (Mass/Volume) | Notes |
| DMSO | ~200.52 mM | 62 mg/mL | Use fresh, anhydrous DMSO for best results as moisture can reduce solubility. |
| DMSO | 10 mM | 3.09 mg/mL | A commonly prepared stock concentration. |
| Ethanol | ~9.7 mM | 3 mg/mL | Solubility is significantly lower than in DMSO. |
| Water | Insoluble | Insoluble |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of this compound, which can be aliquoted and stored for long-term use.
Materials:
-
This compound powder (MW: 309.19 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile vial. To minimize static interference, use an anti-static weigh boat or paper.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO is calculated as follows:
-
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (309.19 g/mol * 0.01 mol/L) = 0.0003234 L
-
Volume (µL) = 323.4 µL
-
-
Dissolution: Add 323.4 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sonication (Optional): If the compound does not dissolve completely with vortexing, place the vial in a water bath sonicator for 5-10 minutes to facilitate dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months). Avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions for Cell-Based Assays
For most in vitro experiments, the high-concentration DMSO stock solution must be serially diluted to the final working concentration in cell culture medium or an appropriate aqueous buffer.
Procedure:
-
Intermediate Dilution: It is recommended to perform an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium. This helps to prevent the compound from precipitating out of solution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock solution 1:100 in DMSO to make a 100 µM intermediate stock.
-
Final Dilution: Add the intermediate stock solution to the cell culture medium or assay buffer to achieve the desired final concentration. To minimize precipitation, add the DMSO solution to the aqueous medium while vortexing or gently mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells or cause off-target effects.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium or buffer with the same final concentration of DMSO as the test samples.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions for in vitro assays.
Signaling Pathway
This compound acts as a negative allosteric modulator (NAM) of the CB1 receptor, a G-protein coupled receptor (GPCR). When an agonist (like anandamide or 2-AG) binds to the orthosteric site of the CB1 receptor, it typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and modulates ion channels. As a NAM, this compound binds to a different site on the CB1 receptor, which reduces the affinity and/or efficacy of the agonist, thereby attenuating the downstream signaling cascade.
Caption: this compound negatively modulates CB1 receptor signaling.
References
- 1. probechem.com [probechem.com]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
RTICBM-189 Application Notes and Protocols for Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTICBM-189 is a negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor.[1][2] As a NAM, this compound does not bind to the same site as endogenous cannabinoids (orthosteric site) but rather to a distinct allosteric site on the CB1 receptor. This binding modulates the receptor's response to orthosteric ligands, effectively reducing the maximal efficacy of agonists. This mechanism of action has garnered significant interest for its therapeutic potential in treating substance use disorders, as it may offer a more nuanced approach with a potentially better side-effect profile compared to direct antagonists or inverse agonists of the CB1 receptor. Preclinical studies have demonstrated the efficacy of this compound in attenuating drug-seeking behaviors in rodent models.
Mechanism of Action: CB1 Receptor Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the CB1 receptor. The binding of an orthosteric agonist, such as the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) or the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), to the CB1 receptor initiates a series of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By binding to an allosteric site, this compound reduces the signaling efficacy of the orthosteric agonist, thereby dampening the downstream effects. This modulatory action is particularly relevant in conditions of excessive endocannabinoid signaling, which is often implicated in the reinforcing effects of drugs of abuse.
Caption: Signaling pathway of the CB1 receptor and the modulatory effect of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related compound RTICBM-74 from rat behavioral studies.
Table 1: this compound Dosage and Effects in a Rat Cocaine Reinstatement Model
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [2] |
| Behavioral Paradigm | Cocaine-induced reinstatement of drug-seeking behavior | [2] |
| Compound | This compound | [2] |
| Dosage | 10 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Vehicle | Not specified in the provided abstract | |
| Pre-treatment Time | 10 minutes prior to cocaine priming injection | |
| Effect | Significantly attenuated the reinstatement of cocaine-seeking behavior | |
| Locomotor Activity | No effect on locomotion |
Table 2: RTICBM-74 Dosage and Effects in Rat Alcohol Self-Administration Models
| Parameter | Male Wistar Rats | Female Long-Evans Rats | Reference |
| Behavioral Paradigm | Alcohol Self-Administration | Alcohol Self-Administration | |
| Compound | RTICBM-74 | RTICBM-74 | |
| Dosages Tested | 0, 7.5, 10 mg/kg | 0, 5, 7.5, 10 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Vehicle | 8:1:1 ratio of saline:tween-80:DMSO | 8:1:1 ratio of saline:tween-80:DMSO | |
| Pre-treatment Time | 20 minutes prior to session | 20 minutes prior to session | |
| Effective Doses | 7.5 and 10 mg/kg | 5, 7.5, and 10 mg/kg | |
| Effect on Alcohol Intake | Significant reduction | Significant reduction | |
| Effect on Sucrose Intake | No significant effect | Reduction only at 10 mg/kg (associated with reduced locomotion) | |
| Effect on Locomotion | No significant effect | Reduction at 10 mg/kg |
Experimental Protocols
Protocol 1: Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats
This protocol is based on the study that investigated the effect of this compound on the reinstatement of cocaine-seeking behavior.
1. Animals:
-
Male Sprague-Dawley rats.
-
Animals are singly housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified.
2. Surgical Procedure:
-
Rats are surgically implanted with a chronic indwelling jugular catheter for intravenous cocaine self-administration.
-
Allow for a one-week recovery period post-surgery.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
4. Procedure:
- Self-Administration Training (14 days):
- Rats are trained to press an active lever for intravenous infusions of cocaine (e.g., 0.75 mg/kg/infusion) during daily 2-hour sessions.
- The reinforcement schedule starts with a fixed ratio of 1 (FR1) and is gradually increased to FR5.
- Each infusion is paired with the presentation of a stimulus light.
- Extinction (7 days):
- Lever pressing no longer results in cocaine infusion or stimulus light presentation.
- Extinction sessions continue until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three self-administration sessions).
- Reinstatement Test:
- Administer this compound (10 mg/kg, i.p.) or vehicle 10 minutes before a priming injection of cocaine (e.g., 10 mg/kg, i.p.).
- Immediately after the cocaine injection, place the rat in the operant chamber for a reinstatement session (e.g., 2 hours).
- Record the number of presses on the active and inactive levers.
5. Locomotor Activity Assessment:
-
To assess potential motor-impairing effects, a separate cohort of rats can be administered this compound (10 mg/kg, i.p.) and placed in an open-field arena.
-
Locomotor activity is measured using an automated activity monitoring system for a set duration (e.g., 30 minutes).
References
- 1. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Rticbm-189 Activity Using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rticbm-189 is a potent and brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gi/o signaling pathway. Activation of the CB1 receptor by an agonist, such as CP55,940, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a NAM, this compound functions by reducing the efficacy of orthosteric agonists, thereby reversing the agonist-induced inhibition of cAMP production.[1] This application note provides a detailed protocol for a cell-based cAMP assay to quantify the activity of this compound.
Principle of the Assay
This assay measures the ability of this compound to reverse the agonist-induced suppression of intracellular cAMP. Cells expressing the human CB1 receptor are first treated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The cells are then exposed to a CB1 receptor agonist (e.g., CP55,940), which inhibits adenylyl cyclase and reduces cAMP production. In the presence of this compound, the inhibitory effect of the agonist is attenuated, leading to a dose-dependent restoration of cAMP levels. The change in cAMP concentration is then quantified using a variety of commercially available detection kits, such as those based on HTRF, FRET, ELISA, or AlphaScreen technologies.
Data Presentation
The potency of this compound and related compounds can be determined by generating a dose-response curve and calculating the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Potency of this compound and Related Compounds in a cAMP Assay [1]
| Compound | Structure | pIC50 (cAMP Assay) |
| This compound (Compound 31) | 3-(4-chlorophenyl)-1-(3-chlorophenethyl)urea | 6.04 |
| 3-methyl analog (Compound 17) | 3-(4-chlorophenyl)-1-(3-methylphenethyl)urea | 6.04 |
| 4-methyl analog (Compound 18) | 3-(4-chlorophenyl)-1-(4-methylphenethyl)urea | 5.69 |
Table 2: Key Reagents and Recommended Concentrations
| Reagent | Recommended Concentration | Purpose |
| Forskolin | 5 µM | Adenylyl cyclase activator |
| CP55,940 | 1-10 nM (approx. EC80) | CB1 receptor agonist |
| This compound | 10 nM - 100 µM | CB1 receptor NAM (test compound) |
Experimental Protocols
This protocol provides a general framework for measuring the activity of this compound in a 384-well plate format using a commercially available cAMP detection kit. The specific details of the detection step will vary depending on the kit manufacturer.
Materials and Reagents
-
HEK293 or CHO cells stably expressing the human CB1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
Forskolin
-
CP55,940
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or similar)
-
White, opaque 384-well microplates
-
Plate reader compatible with the chosen detection technology
Experimental Workflow
Detailed Protocol
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the human CB1 receptor in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Prepare a solution of CP55,940 in assay buffer at a concentration that will yield a final concentration of approximately EC80 (typically 1-10 nM).
-
Add 2.5 µL of the CP55,940 solution to all wells except the forskolin-only control wells.
-
Prepare a solution of forskolin in assay buffer to a final concentration of 5 µM.
-
Add 2.5 µL of the forskolin solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by the detection reagents (e.g., antibody and tracer).
-
Incubate the plate for the time specified in the kit protocol (usually 1-2 hours at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology.
-
The raw data (e.g., fluorescence ratio) is then used to calculate the concentration of cAMP in each well based on a standard curve.
-
Plot the percent inhibition of the CP55,940 response versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the pIC50 value.
-
Signaling Pathway and Assay Principle Diagrams
References
Application Notes and Protocols for Rticbm-189 in Models of Drug-Seeking Behavior
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rticbm-189 is a brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1][2] It has demonstrated potential in preclinical models for attenuating drug-seeking behavior, particularly for cocaine, and for reversing the effects of synthetic cannabinoids.[1][2][3] As a NAM, this compound does not directly compete with orthosteric agonists at the CB1 receptor's primary binding site. Instead, it binds to an allosteric site, modulating the receptor's conformation and reducing the efficacy of agonists. This mechanism of action offers a promising therapeutic strategy for substance use disorders by potentially mitigating the rewarding effects of drugs of abuse without the adverse effects associated with direct antagonists. These application notes provide a summary of key findings and detailed protocols for utilizing this compound in relevant preclinical models.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model | This compound Concentration/Dose | Observed Effect | Reference |
| Reinstatement of Cocaine Seeking | Rat | Cue-induced reinstatement | Not specified | Significant attenuation | |
| Antinociception Blockade | Mouse | JWH018-induced antinociception | 10 mg/kg (IP) | Blocked the effect of JWH018 | |
| Depolarization-Induced Suppression of Excitation (DSE) | Mouse | Autaptic hippocampal neurons | 1 µM | Reversal of DSE | |
| Excitatory Postsynaptic Currents (EPSCs) | Mouse | Autaptic hippocampal neurons | 1 µM | Reversal of JWH018-induced inhibition |
Table 2: Pharmacokinetic and Selectivity Profile of this compound
| Parameter | Species | Value | Method | Reference |
| Brain/Plasma Ratio (Kp) | Rat | 2.0 | Pharmacokinetic studies | |
| Metabolic Stability | Rat | Relatively low | Liver microsome assay | |
| CB2 Receptor Activity | - | No significant agonist or antagonist activity at 10 µM | Calcium mobilization assay | |
| Off-Target Activity | - | No significant activity at >50 protein targets | Broad panel screening |
Experimental Protocols
Protocol 1: Reinstatement of Cocaine-Seeking Behavior in Rats
This protocol is a general representation based on standard operant conditioning procedures for studying drug-seeking behavior.
1. Animals:
-
Male Sprague-Dawley rats.
-
Housed individually on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified.
2. Surgical Implantation of Intravenous Catheters:
-
Anesthetize rats with an appropriate anesthetic agent.
-
Implant a chronic indwelling catheter into the jugular vein. The catheter should be passed subcutaneously to the mid-scapular region and externalized.
-
Allow rats to recover for at least 5-7 days post-surgery. Flush catheters daily with a sterile saline solution containing heparin to maintain patency.
3. Cocaine Self-Administration Training:
-
Conduct sessions in standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
-
During daily 2-hour sessions, a response on the active lever results in an infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light and a tone) for a set duration (e.g., 20 seconds).
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
4. Extinction Training:
-
Following stable self-administration, begin extinction sessions.
-
During these sessions, responses on the active lever no longer result in cocaine infusion or the presentation of the conditioned stimulus.
-
Continue extinction training until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three days of self-administration).
5. Reinstatement Test:
-
Administer this compound or vehicle via intraperitoneal (IP) injection at a predetermined time before the session.
-
Place the rat in the operant chamber and present the cocaine-associated cues (light and tone) contingent on an active lever press, but without cocaine infusion.
-
Record the number of active and inactive lever presses.
-
A significant increase in active lever pressing in the vehicle group in response to the cues, and an attenuation of this response in the this compound group, indicates a reduction in drug-seeking behavior.
Protocol 2: In Vitro Electrophysiology in Autaptic Hippocampal Neurons
This protocol is for assessing the effect of this compound on cannabinoid-mediated synaptic depression.
1. Cell Culture:
-
Culture mouse hippocampal neurons from the CA1-CA3 region of early postnatal pups on micro-islands of substrate to promote the formation of autapses.
2. Electrophysiological Recordings:
-
Perform whole-cell voltage-clamp recordings from isolated autaptic neurons at room temperature.
-
Use an extracellular solution containing (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES.
-
The internal pipette solution should be appropriate for recording excitatory postsynaptic currents (EPSCs).
3. Measurement of Depolarization-Induced Suppression of Excitation (DSE):
-
Elicit EPSCs by depolarizing the neuron.
-
To induce DSE, apply a brief depolarizing voltage step (e.g., from -70 mV to 0 mV for 5 seconds).
-
Measure the amplitude of EPSCs before and after the depolarizing step. The transient reduction in EPSC amplitude following depolarization is DSE.
-
To test the effect of this compound, bath-apply the compound (e.g., 1 µM) and repeat the DSE protocol. A reversal or reduction of DSE indicates an effect on endocannabinoid signaling.
4. Reversal of Agonist-Induced EPSC Inhibition:
-
Establish a stable baseline of EPSCs.
-
Bath-apply a CB1 receptor agonist, such as JWH018 (e.g., 40 nM), to induce a suppression of EPSC amplitude.
-
Once a stable suppression is achieved, co-apply this compound (e.g., 1 µM) with the agonist.
-
A reversal of the agonist-induced suppression of EPSCs indicates that this compound is acting as a NAM at the CB1 receptor.
5. Drug Preparation:
-
For in vivo experiments, prepare this compound for intraperitoneal injection in a vehicle such as an ethanol/kolliphor/saline mixture (e.g., 1:1:18).
-
For electrophysiology experiments, prepare stock solutions of this compound in a solvent like DMSO or ethanol at a high concentration (e.g., 10 mM) and then dilute to the final concentration in the extracellular solution just before use.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor and Modulation by this compound
Caption: CB1 receptor signaling cascade and allosteric modulation by this compound.
Experimental Workflow for Reinstatement of Cocaine Seeking
Caption: Workflow for the rat model of cocaine-seeking reinstatement.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rticbm-189 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTICBM-189, a potent and selective negative allosteric modulator of the Cannabinoid Type-1 (CB1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor.[1] As a NAM, it binds to a site on the CB1 receptor that is distinct from the binding site of endogenous cannabinoids (like anandamide and 2-AG) or other orthosteric agonists.[2] This binding modulates the receptor's response to an agonist, typically by reducing the agonist's potency or efficacy.[3] The CB1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, and its dysregulation is implicated in conditions like addiction.
Q2: What are the known solubility properties of this compound?
This compound is characterized by its low aqueous solubility (less than 1 μM) and high plasma protein binding (99.6%). It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent, in ethanol. It is important to note that for higher concentrations in DMSO, sonication or warming at 37°C may be necessary to achieve full dissolution.
Q3: How should I prepare a stock solution of this compound?
Given its poor water solubility, the recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, with DMSO being the most common choice. For example, a stock solution of 10 mM in DMSO is frequently used. When preparing the stock solution, ensure the compound is fully dissolved, using techniques like vortexing, sonication, or gentle warming if necessary.
Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic molecules like this compound. Here are some steps to troubleshoot this issue:
-
Lower the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration in your experiment.
-
Optimize the organic solvent concentration: While it's crucial to minimize the final concentration of the organic solvent in your assay (typically below 0.5% v/v to avoid off-target effects), a slightly higher concentration might be needed to maintain solubility. Always include a vehicle control with the same final solvent concentration to account for any potential effects of the solvent itself.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. Consider preparing stock solutions in combinations like DMSO/ethanol.
-
Employ excipients: For in vivo or cellular assays, using excipients can enhance solubility. Formulations for this compound have been prepared using agents like Tween 80, Kolliphor, or Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD).
Q5: How should I store stock solutions of this compound?
Proper storage is critical for maintaining the stability and activity of this compound. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or a year), protected from light.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mM | - | |
| DMSO | 100 mg/mL (323.43 mM) | May require sonication. | |
| DMSO | 62 mg/mL (200.52 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| Ethanol | 3 mg/mL | - | |
| Water | Insoluble | Aqueous solubility is < 1 μM. |
Table 2: In Vivo Formulation Examples for this compound
| Vehicle Composition | Administration Route | Notes | Reference |
| Saline:Tween 80:DMSO (8:1:1) | Intraperitoneal (i.p.) | Forms a suspension. | |
| Ethanol:Kolliphor:Saline (1:1:18) | Intraperitoneal (i.p.) | - | |
| 20% SBE-β-CD in Saline | Oral and Intraperitoneal | A DMSO stock solution is added to the SBE-β-CD solution. | |
| CMC-Na in water | Oral Administration | Forms a homogenous suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 309.19 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator (optional).
-
Procedure: a. Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need 3.09 mg. b. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. c. Add the corresponding volume of anhydrous DMSO to the tube. d. Vortex the solution thoroughly until the powder is completely dissolved. e. If the compound does not fully dissolve, sonicate the tube in a water bath for a few minutes or gently warm it to 37°C. f. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Dilution into Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure: a. Determine the final concentration of this compound needed for your experiment. b. Perform serial dilutions of the 10 mM stock solution in DMSO if very low final concentrations are required. c. Add a small volume of the DMSO stock (or diluted stock) to your aqueous buffer while vortexing or gently mixing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. d. Ensure the final concentration of DMSO in the aqueous solution is below the tolerance level of your experimental system (typically <0.5%). e. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit has likely been exceeded.
Signaling Pathway Diagram
Diagram: Mechanism of Action of this compound at the CB1 Receptor
Caption: this compound acts as a NAM on the CB1 receptor, modulating its signaling.
References
- 1. probechem.com [probechem.com]
- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time characterization of cannabinoid receptor 1 (CB1 ) allosteric modulators reveals novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low In Vitro Metabolic Stability of Rticbm-189
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vitro metabolic stability of Rticbm-189.
I. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vitro metabolism studies of this compound.
Problem 1: Rapid disappearance of this compound in microsomal stability assays.
This compound, a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, has been reported to exhibit low metabolic stability in rat liver microsomes, with a half-life of approximately 15 minutes.[1] This rapid metabolism can hinder accurate assessment of its intrinsic clearance and subsequent in vivo predictions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Cytochrome P450 (CYP) Activity: Phenylurea compounds are known to be metabolized by CYP enzymes through pathways like N-dealkylation and hydroxylation.[2][3] | 1. Co-incubation with CYP Inhibitors: Use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isoform inhibitors to identify the key enzymes responsible for this compound metabolism. 2. Use of Recombinant CYP Isoforms: Test the stability of this compound with individual recombinant CYP enzymes to pinpoint the specific isoform(s) involved. |
| Non-specific Binding: The compound may be binding to the incubation vessel or other components of the assay system. | 1. Use of Low-Binding Plates: Employ low-protein-binding microplates or glassware. 2. Inclusion of a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the incubation mixture to reduce non-specific binding. |
| Chemical Instability: The compound may be degrading chemically under the assay conditions (e.g., pH, temperature). | 1. Control Incubations: Run control incubations without the metabolizing system (e.g., microsomes, S9 fraction) to assess chemical stability. 2. pH and Temperature Optimization: Ensure the pH and temperature of the incubation are within the optimal range for both the compound's stability and enzyme activity. |
Problem 2: Difficulty in identifying and characterizing metabolites of this compound.
The rapid metabolism of this compound can lead to the formation of multiple, often transient, metabolites that are challenging to detect and identify.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Metabolite Concentrations: Rapid sequential metabolism can prevent the accumulation of primary metabolites to detectable levels. | 1. Shorter Incubation Times: Use shorter incubation times to capture early-forming metabolites. 2. Higher Initial Concentration of this compound: A higher starting concentration may lead to higher metabolite concentrations, but be mindful of potential enzyme saturation. 3. Trapping Agents: Use trapping agents (e.g., glutathione for reactive metabolites) to capture and stabilize transient species. |
| Lack of Authentic Standards: The absence of reference standards for potential metabolites makes their definitive identification challenging. | 1. In Silico Prediction: Utilize computational tools to predict likely sites of metabolism and the structures of potential metabolites. This can guide the search in mass spectrometry data. 2. High-Resolution Mass Spectrometry (HRMS): Employ HRMS to obtain accurate mass measurements and fragmentation data, which can help in the structural elucidation of unknown metabolites. |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic hotspots on the this compound molecule?
Based on the structure of this compound (3-(4-chlorophenyl)-1-(phenethyl)urea) and the known metabolism of similar compounds, the following are predicted metabolic hotspots:
-
N-dealkylation: Cleavage of the bond between the nitrogen of the urea and the phenethyl group.
-
Hydroxylation of the Aromatic Rings: Addition of a hydroxyl group to the 4-chlorophenyl ring or the phenyl ring of the phenethyl moiety.
-
Hydroxylation of the Ethyl Bridge: Oxidation of the carbon atoms in the ethyl linker between the urea and the phenyl group.
Q2: How can I improve the metabolic stability of this compound?
Improving metabolic stability typically involves structural modifications to block the sites of metabolism. Consider the following strategies:
-
Deuteration: Replacing hydrogen atoms at the metabolic hotspots with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Introduction of Halogens: Adding fluorine or chlorine atoms to the aromatic rings can block potential sites of hydroxylation.
-
Modification of the Phenethyl Group: Altering the linker between the urea and the phenyl ring, for example, by introducing steric hindrance, may reduce susceptibility to N-dealkylation.
Q3: What in vitro systems are most appropriate for studying the metabolism of this compound?
The choice of the in vitro system depends on the specific research question:
| In Vitro System | Advantages | Disadvantages |
| Liver Microsomes | High concentration of Phase I enzymes (CYPs). Cost-effective and high-throughput. | Lacks Phase II enzymes and transporters. |
| S9 Fraction | Contains both microsomal and cytosolic enzymes (Phase I and some Phase II). | Lower concentration of CYPs compared to microsomes. |
| Hepatocytes | The "gold standard" for in vitro metabolism, containing a full complement of metabolic enzymes and transporters. | More expensive, lower throughput, and subject to donor variability. |
| Recombinant Enzymes | Allows for the study of individual enzyme contributions to metabolism. | Does not capture the interplay between different enzymes. |
Q4: Are there any known drug-drug interaction risks associated with this compound?
Given that this compound is likely metabolized by CYP enzymes, there is a potential for drug-drug interactions. If this compound is a substrate for a specific CYP isoform, co-administration with a potent inhibitor of that isoform could lead to increased plasma concentrations of this compound. Conversely, co-administration with an inducer could decrease its exposure. Further studies using specific CYP inhibitors and recombinant enzymes are necessary to determine the specific isoforms involved and to assess the clinical significance of these potential interactions.
III. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates (low-binding recommended)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and this compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
Objective: To identify the major metabolites of this compound formed in vitro.
Procedure:
-
Incubation: Perform a larger-scale incubation of this compound with liver microsomes or hepatocytes as described in Protocol 1, but for a fixed, longer duration (e.g., 60 minutes).
-
Sample Extraction: After quenching the reaction, perform a liquid-liquid or solid-phase extraction to concentrate the metabolites and remove interfering matrix components.
-
HRMS Analysis: Analyze the extracted sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Data Processing: Process the HRMS data using metabolite identification software. This typically involves comparing the chromatograms of the this compound incubation with a control (no NADPH) incubation to identify unique peaks corresponding to metabolites.
-
Structural Elucidation: Based on the accurate mass measurements and fragmentation patterns, propose structures for the identified metabolites. Compare these with the predicted metabolites from in silico tools.
IV. Visualizations
Signaling Pathway and Metabolic Liability
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Rticbm-189 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Rticbm-189, a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound has demonstrated high selectivity for the CB1 receptor. In a screening panel conducted by the NIMH Psychoactive Drug Screening Program (PDSP), this compound was tested at a concentration of 10 μM and showed no significant activity at over 50 protein targets, including a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] This suggests a low probability of direct off-target interactions at these specific sites.
Q2: Has this compound been observed to have any off-target effects in cellular or in vivo models?
A2: Current research indicates that this compound is highly selective. For instance, studies have shown that it does not alter excitatory postsynaptic currents (EPSCs) on its own at a concentration of 1 µM.[2][3] In vivo, this compound has been shown to block the effects of the synthetic cannabinoid JWH018 without producing significant independent behavioral effects on locomotion.[1]
Q3: What is the mechanism of action of this compound at the CB1 receptor?
A3: this compound is a negative allosteric modulator (NAM). This means it binds to a site on the CB1 receptor that is distinct from the binding site of endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists. By binding to this allosteric site, this compound reduces the receptor's activity in response to agonist binding, without directly competing with the agonist.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on differentiating between on-target and potential off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cellular response at high concentrations | At concentrations significantly above the reported effective range (e.g., pIC50 of 7.54 in Ca2+ mobilization assays), non-specific or off-target effects can occur. | 1. Perform a dose-response curve: Determine the minimal effective concentration for your assay. 2. Consult literature: Compare your effective concentration with published data for similar assays. 3. Use a structurally distinct CB1 NAM: If available, a different CB1 NAM should produce similar on-target effects. |
| Variability in experimental results | Inconsistent compound solubility or stability can lead to variable effective concentrations. This compound has low aqueous solubility. | 1. Ensure proper solubilization: Follow recommended solvent and stock concentration protocols. Prepare fresh dilutions for each experiment. 2. Assess compound stability: In long-term experiments, consider the stability of the compound under your specific assay conditions. |
| Effect observed in a cell line lacking CB1 receptors | This would be a strong indicator of an off-target effect. | 1. Confirm CB1 expression: Use qPCR, western blot, or other methods to verify the absence of CB1 receptors in your negative control cell line. 2. Screen against a broader panel: If a consistent off-target effect is suspected, consider a broader off-target screening panel. |
| In vivo effects not aligning with known CB1 pharmacology | While this compound is brain-penetrant, unexpected systemic effects could indicate off-target activity or metabolite effects. | 1. Use a CB1 knockout animal model: This is the definitive control to confirm that the observed effect is mediated by the CB1 receptor. 2. Pharmacokinetic/pharmacodynamic (PK/PD) analysis: Correlate the time course of the compound's concentration in the target tissue with the observed effect. |
Off-Target Screening Data
While the specific list of the over 50 targets at which this compound showed no activity is not publicly available, the screening was performed by the NIMH PDSP. Such panels typically include a broad range of receptors, channels, and transporters to assess the selectivity of a compound. Below is a representative table illustrating the type of data that would be generated from such a screening.
Table 1: Representative Off-Target Binding Profile for a CNS-Active Compound
| Target Class | Representative Targets | Result (e.g., % Inhibition @ 10 µM) |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT subtypes), Muscarinic, Opioid (μ, δ, κ) | < 50% |
| Ion Channels | hERG, NaV1.5, CaV1.2 | < 50% |
| Transporters | DAT, NET, SERT | < 50% |
| Enzymes | PDE, COX | < 50% |
| Note: This table is for illustrative purposes only and does not represent actual data for this compound. The original study reported no significant activity at the tested targets. |
Experimental Protocols
General Protocol for Off-Target Liability Screening (Radioligand Binding Assay)
This is a generalized protocol based on standard industry practices for assessing off-target binding.
-
Compound Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then made to achieve the final desired concentration for the assay (e.g., 10 μM).
-
Membrane Preparation: Cell membranes expressing the target of interest (e.g., from recombinant cell lines or native tissue) are prepared and quantified.
-
Binding Reaction: The cell membranes, a specific radioligand for the target, and this compound (or vehicle control) are incubated together in a buffer solution. The reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a filter plate, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of radioligand binding in the presence of this compound is compared to the vehicle control. A significant reduction in radioligand binding indicates an interaction of this compound with the target.
Signaling Pathways and Visualizations
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gαi/o. Upon activation by an agonist, this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. The receptor can also signal through other pathways, including β-arrestin recruitment. This compound, as a NAM, reduces the efficacy of agonists in activating these pathways.
Caption: CB1 receptor signaling pathway and modulation by this compound.
Experimental Workflow for Assessing Off-Target Effects
The following diagram illustrates a typical workflow for identifying and characterizing potential off-target effects of a compound like this compound.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating In Vivo Pharmacokinetics of Rticbm-189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for interpreting in vivo pharmacokinetic data of Rticbm-189, a brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. This guide offers troubleshooting advice and frequently asked questions to assist in the design and analysis of your experiments.
Understanding this compound's Pharmacokinetic Profile
This compound has demonstrated excellent brain exposure in preclinical studies, a critical characteristic for a centrally acting therapeutic agent. The following tables summarize the available qualitative and quantitative pharmacokinetic data in rats.
Qualitative Pharmacokinetic Summary of this compound in Rats
| Parameter | Observation | Citation |
| Brain Penetration | Excellent | [1][2] |
| Metabolic Stability | Relatively low in rat liver microsomes | [1][2] |
Quantitative Pharmacokinetic Parameters of this compound in Rats
While comprehensive quantitative data such as Cmax, AUC, and half-life are not publicly available in the reviewed literature, the following key parameters have been reported.
| Parameter | Value | Species | Dose | Route of Administration | Citation |
| Brain/Plasma Ratio (Kp) | 2.0 | Rat | 10 mg/kg | Intraperitoneal | [1] |
| Time to Maximum Concentration (Tmax) | 0.4 hours | Rat | 10 mg/kg | Intraperitoneal |
Experimental Protocols: A Step-by-Step Guide
Reproducibility of in vivo pharmacokinetic studies relies on meticulous adherence to established protocols. Below is a detailed methodology based on published research for assessing this compound pharmacokinetics in a rat model.
In Vivo Pharmacokinetic Study Protocol in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
-
Dosing: this compound is administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Vehicle: A common vehicle for this compound is a mixture of 5% Cremophor and 5% ethanol in saline.
-
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 3, 5, 8, and 24 hours).
-
Whole brains are harvested following blood collection.
-
-
Sample Processing:
-
Plasma: Blood is processed to separate plasma.
-
Brain Homogenate: Brain tissue is homogenized to prepare for analysis.
-
-
Bioanalytical Method:
-
Quantification of this compound in plasma and brain homogenates is performed using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Troubleshooting and FAQs
This section addresses common questions and potential issues that may arise during the interpretation of this compound's pharmacokinetic data.
Q1: Why is the brain-to-plasma ratio (Kp) of 2.0 for this compound significant?
A Kp value of 2.0 indicates that the concentration of this compound in the brain tissue is twice as high as its concentration in the plasma. This is a strong indicator of excellent brain penetration, which is a desirable characteristic for a drug targeting the central nervous system, such as a CB1 receptor modulator.
Q2: What does a Tmax of 0.4 hours suggest about this compound's absorption?
A Tmax of 0.4 hours (24 minutes) following intraperitoneal administration suggests that this compound is rapidly absorbed into the systemic circulation. This rapid absorption contributes to its potential for a quick onset of action.
Q3: The reported metabolic stability of this compound in rat liver microsomes is low. What are the implications of this finding?
Low metabolic stability in liver microsomes suggests that the compound may be rapidly metabolized by the liver. This could potentially lead to a shorter half-life and reduced overall exposure (AUC) in vivo. However, the observed excellent brain exposure suggests that a therapeutically effective concentration is still achieved in the target organ. Further studies would be needed to fully characterize the metabolites and their potential activity.
Q4: I am not observing the expected brain concentrations in my study. What are some potential reasons?
Several factors could contribute to lower-than-expected brain concentrations:
-
Dosing and Administration: Inaccurate dosing or improper administration technique can significantly impact the amount of drug delivered. Ensure the dosing solution is properly prepared and the injection is performed correctly.
-
Vehicle: The choice of vehicle can influence the solubility and absorption of the compound. Ensure the vehicle used is appropriate for this compound.
-
Animal Strain and Health: Differences in animal strain, age, or health status can affect drug metabolism and distribution.
-
Bioanalytical Method: Issues with the LC-MS/MS method, such as poor extraction recovery or matrix effects, can lead to inaccurate quantification. Method validation is crucial.
Q5: How does the negative allosteric modulation mechanism of this compound influence the interpretation of its pharmacokinetic data?
As a negative allosteric modulator, this compound does not directly compete with endogenous cannabinoids at the orthosteric binding site of the CB1 receptor. Instead, it binds to a distinct allosteric site and reduces the receptor's activity in response to endogenous ligands. This means that even at concentrations that do not fully occupy the receptor, this compound can exert a significant modulatory effect. Therefore, the relationship between plasma/brain concentration and pharmacological effect (pharmacokinetic/pharmacodynamic relationship) may be complex and not strictly linear.
Visualizing the Mechanism of Action
To better understand how this compound functions at a molecular level, the following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the signaling pathway of a CB1 receptor negative allosteric modulator.
References
Technical Support Center: Troubleshooting Rticbm-189 Behavioral Experiment Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability in behavioral experiments involving the compound Rticbm-189. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1][2] As a NAM, it binds to a site on the CB1 receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists.[3][4] Instead of directly blocking the receptor, this compound modulates the receptor's response to agonists, generally reducing their efficacy.[1] This mechanism has been shown to attenuate the reinstatement of cocaine-seeking behavior in animal models.
Q2: We are observing high variability in our behavioral assay results with this compound. What are the most common sources of variability in rodent behavioral studies?
A2: Variability in rodent behavioral experiments is a common challenge and can stem from numerous sources. These can be broadly categorized into three areas:
-
Animal-related factors:
-
Genetics: The strain of the mouse or rat can significantly influence behavior.
-
Age and Sex: Behavioral responses can differ between males and females, and change with age. For females, the estrous cycle can also be a significant variable.
-
Social Hierarchy: The dominance hierarchy within a cage can affect the behavior of individual animals in subsequent tests.
-
Microbiome: The gut microbiome is increasingly recognized as a factor that can influence behavior.
-
-
Environmental factors:
-
Housing Conditions: Cage density, enrichment (or lack thereof), and bedding material can all impact animal welfare and behavior.
-
Lighting: Rodents are nocturnal, and testing during their light or dark cycle can affect activity levels. The intensity and type of lighting in the testing room are also critical.
-
Noise and Odors: Loud noises, vibrations, and strong smells (including from cleaning agents or personnel) can be stressful for the animals and alter their behavior.
-
-
Experimenter-related factors:
-
Handling: The method and consistency of handling can have a profound effect on an animal's anxiety levels and subsequent test performance.
-
Experimenter Presence: The mere presence of the experimenter, and even their gender, can influence rodent behavior.
-
Protocol Consistency: Minor deviations in the experimental protocol between animals or experimental sessions can introduce significant variability.
-
Q3: How can we minimize variability caused by animal handling?
A3: Consistent and gentle handling is crucial. Here are some best practices:
-
Habituation: Handle the animals for several days before the experiment begins to acclimate them to the experimenter.
-
Consistent Method: Use the same handling method for all animals in a study. Tunnel handling or cupping the hands is generally less stressful than tail handling.
-
Single Experimenter: If possible, have the same person handle and test all the animals in a given experiment to avoid inter-experimenter variability.
-
Minimize Stress: Avoid loud noises, sudden movements, and strong scents when handling animals.
Q4: What is the recommended acclimatization period for animals before behavioral testing?
A4: Animals should be moved to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment. This helps to reduce the stress associated with the novelty of the testing room.
Troubleshooting Guides
Guide 1: High Variability in Anxiety-Related Behavioral Tests (e.g., Elevated Plus Maze)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Handling | Implement a standardized handling protocol. Use a less aversive method like tunnel handling. Ensure all experimenters are trained on the same technique. |
| Environmental Stressors | Check for and minimize noise, vibrations, and strong odors in and around the testing room. Ensure consistent and appropriate lighting levels. |
| Time of Day | Conduct all tests at the same time of day to control for circadian rhythm effects. |
| Social Hierarchy Stress | Consider the social hierarchy within home cages. If possible, house animals in a way that minimizes aggression. Note the dominance status of animals if it can be determined. |
| Experimenter Bias | Blind the experimenter to the treatment groups to prevent unconscious bias in handling and scoring. |
Guide 2: Inconsistent Results in Learning and Memory Tasks (e.g., Novel Object Recognition)
| Potential Cause | Troubleshooting Steps |
| Sensory Impairments | Ensure the chosen mouse or rat strain does not have visual or olfactory impairments that could affect their ability to perceive the objects. |
| Object Properties | Use objects that are of similar size and complexity but distinct enough for the animal to differentiate. Ensure objects cannot be easily moved by the animal. Clean objects thoroughly between trials to remove olfactory cues. |
| Habituation Phase | Ensure a consistent habituation period in the testing arena before the training phase. |
| Inter-trial Interval | Maintain a consistent time interval between the training and testing phases for all animals. |
| Motivational State | Ensure animals are in a similar motivational state (e.g., not recently fed or stressed) before testing. |
Data on Sources of Variability
The following tables summarize quantitative data from studies investigating common sources of variability in rodent behavioral experiments.
Table 1: Effect of Handling Method on Anxiety-Like Behavior in the Elevated Plus Maze (Balb/c mice)
| Handling Method | Mean Time in Open Arms (seconds) |
| Tail Handled | ~15 |
| Tunnel Handled | ~30 |
Data adapted from studies showing that less aversive handling techniques can significantly reduce anxiety-like behavior, leading to more time spent in the open arms of the elevated plus maze.
Table 2: Influence of Environmental Enrichment on Activity in the Forced Swim Test (Sprague-Dawley rats)
| Housing Condition | Change in Duration of Active Behaviors (Day 1 vs. Day 2) |
| Standard Housing | -17% |
| Enriched Environment | -39% |
Data adapted from a study indicating that environmental enrichment can lead to a greater decrease in active (struggling) behaviors on the second day of the forced swim test, suggesting a faster adaptation to the stressor.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Mice
Objective: To assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video camera and tracking software.
-
Timer.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatization: Bring mice to the testing room at least 60 minutes before the test.
-
Apparatus Setup: Place the maze in the center of the room. Ensure consistent lighting conditions (e.g., 100 lux).
-
Testing: a. Gently place the mouse in the center of the maze, facing a closed arm. b. Start the timer and video recording immediately. c. Allow the mouse to explore the maze for 5-10 minutes. d. After the session, return the mouse to its home cage.
-
Data Analysis: a. Use the tracking software to measure the time spent in the open and closed arms, and the number of entries into each arm. b. An increase in the time spent in the open arms is indicative of reduced anxiety-like behavior.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to remove olfactory cues.
Protocol 2: Novel Object Recognition (NOR) for Mice
Objective: To assess recognition memory.
Materials:
-
Open field arena.
-
Two sets of identical objects and one set of novel objects.
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 5-10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in the arena. a. Allow the mouse to explore the objects for a set period (e.g., 10 minutes). b. Record the time the mouse spends exploring each object. c. Return the mouse to its home cage.
-
Testing (Novelty): After a defined inter-trial interval (e.g., 1-24 hours), place one familiar object and one novel object in the same locations in the arena. a. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). b. Record the time the mouse spends exploring each object.
-
Data Analysis: a. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). b. A higher discrimination index indicates better recognition memory.
-
Cleaning: Clean the arena and objects with 70% ethanol after each trial.
Protocol 3: Forced Swim Test (FST) for Rats
Objective: To assess depressive-like behavior.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter).
-
Water (23-25°C).
-
Video camera.
-
Timer.
-
Towels for drying.
Procedure:
-
Pre-test Session (Day 1): a. Fill the cylinder with water to a depth where the rat cannot touch the bottom. b. Gently place the rat in the water for 15 minutes. c. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): a. 24 hours after the pre-test, place the rat back in the cylinder for 5-6 minutes. b. Record the entire session with a video camera.
-
Data Analysis: a. Score the video for the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing. b. An increase in immobility time is interpreted as an indicator of depressive-like behavior.
-
Post-test Care: After the test, remove the rat, dry it thoroughly, and monitor it to ensure it is not hypothermic.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound as a CB1 receptor negative allosteric modulator.
Experimental Workflow: Troubleshooting Variability
Caption: A logical workflow for identifying and addressing sources of variability.
Logical Relationships of Variability Factors
Caption: Key categories of factors that contribute to experimental variability.
References
- 1. CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time characterization of cannabinoid receptor 1 (CB1 ) allosteric modulators reveals novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Rticbm-189 Technical Support Center: A Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and handling of Rticbm-189 in common laboratory solvents, with a primary focus on Dimethyl Sulfoxide (DMSO). The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO. This compound is readily soluble in DMSO, and concentrations as high as 100 mg/mL can be achieved, potentially requiring sonication for complete dissolution. Ethanol is another viable solvent, though the achievable concentration is lower than in DMSO. This compound is poorly soluble in aqueous solutions.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: To maintain the stability of this compound stock solutions in DMSO, it is recommended to:
-
Store aliquots at -80°C for long-term storage (up to 6 months).[1]
-
For short-term storage, -20°C is suitable for up to one month.[1]
-
Protect the solutions from light.[1]
-
Use aliquots to avoid repeated freeze-thaw cycles.
For in vivo experiments, it is best practice to use freshly prepared solutions.[1]
Q3: Can the quality of DMSO affect the solubility and stability of this compound?
A3: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound and can also contribute to their degradation over time. It is imperative to use anhydrous, high-purity DMSO and to handle it in a way that minimizes water absorption.
Q4: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for my experiment. What should I do?
A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs because the compound's solubility limit is exceeded in the final aqueous medium. To troubleshoot this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5% v/v) to minimize solvent effects on the biological system, but high enough to maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer.
-
Use of Surfactants or Co-solvents: For particularly challenging compounds, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-127) or a co-solvent in the final aqueous medium can help maintain solubility.
-
pH Adjustment: If this compound has ionizable groups, the pH of the aqueous buffer can influence its solubility. However, for diarylurea compounds, which are generally neutral, this is less likely to have a significant effect.
Troubleshooting Guide: Stability and Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Compound will not fully dissolve in DMSO. | - Attempting to prepare a solution above the solubility limit.- Poor quality or wet DMSO.- Insufficient agitation. | - Try gentle warming (e.g., 37°C) and vortexing or sonication.- Use fresh, anhydrous DMSO.- Prepare a more dilute stock solution. |
| Precipitate forms in DMSO stock during storage. | - Freeze-thaw cycles leading to supersaturation and precipitation.- Absorption of water into the DMSO. | - Aliquot stock solutions into single-use volumes.- Ensure vials are tightly sealed to prevent moisture entry.- Before use, gently warm and vortex the stock solution to redissolve any precipitate. |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | - Prepare fresh stock solutions regularly.- Always visually inspect stock solutions for clarity before use.- Perform a stability study of your compound under your specific experimental conditions. |
Stability of this compound in Solvents
While specific quantitative chemical stability data for this compound in various solvents over time is not extensively available in the public domain, general knowledge of diarylurea compounds suggests they are susceptible to degradation under certain conditions. The primary stability concern for this compound is its metabolic instability, as it has been shown to have a relatively low half-life in rat liver microsomes.[2]
For general guidance, the stability of diarylurea compounds in the solid state is influenced by temperature, humidity, and light.
General Stability Profile of Diarylurea Compounds (Solid State)
| Condition | Duration | Expected Stability |
| 25°C / 60% RH (Long-term) | 12+ months | Generally stable with minimal degradation. |
| 40°C / 75% RH (Accelerated) | 6 months | Potential for significant degradation; used to predict long-term stability. |
Note: This is a generalized table for diarylurea compounds. Specific stability of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.
Protocol for a General Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
DMSO
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent mixture (e.g., Methanol/Water). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent mixture. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, store a solution of this compound in DMSO at an elevated temperature.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
Signaling Pathway and Experimental Workflow
This compound is a negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands (like anandamide) or synthetic agonists. As a NAM, this compound reduces the efficacy of CB1 receptor agonists.
Caption: Signaling pathway of the CB1 receptor modulated by this compound.
The diagram above illustrates that a CB1 agonist binds to the orthosteric site of the CB1 receptor, leading to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways. This compound, as a negative allosteric modulator, binds to a different site on the receptor and reduces the signaling output initiated by the agonist.
Caption: General experimental workflow for using this compound.
This workflow outlines the key steps from preparing a stock solution of this compound to obtaining experimental results, including critical troubleshooting checkpoints for solubility and stability issues.
References
Addressing Rticbm-189 non-specific binding in assays
Welcome to the technical support center for Rticbm-189, a brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in-vitro assays involving this compound, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator of the CB1 receptor. Unlike orthosteric ligands that bind to the same site as the endogenous ligand, this compound binds to a distinct allosteric site on the receptor. This binding event alters the receptor's conformation, thereby reducing the affinity and/or efficacy of orthosteric agonists like anandamide or synthetic cannabinoids. This modulatory activity makes it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent.
Q2: In which types of assays is this compound typically used?
This compound is commonly evaluated in functional assays that measure G-protein coupled receptor (GPCR) activity. These include:
-
Calcium Mobilization Assays: To measure the modulation of agonist-induced intracellular calcium release.
-
cAMP Assays: To assess the impact on adenylyl cyclase activity.
-
[³⁵S]GTPγS Binding Assays: To directly measure G-protein activation.
It can also be characterized in radioligand binding assays to determine its effect on the binding of orthosteric radioligands.
Q3: What is non-specific binding and why is it a concern with this compound?
Non-specific binding (NSB) refers to the interaction of a compound with components in the assay system other than the intended target receptor. This can include binding to the plasticware of the assay plate, filter membranes, or other proteins in the preparation. This compound, like many small molecules, may exhibit some degree of hydrophobicity, which can contribute to non-specific interactions. High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinity and potency. Ideally, non-specific binding should be less than 20% of the total binding, and results are considered unreliable if it exceeds 50%.[1]
Troubleshooting Non-Specific Binding
High non-specific binding is a common challenge in receptor assays. The following sections provide structured guidance to identify and mitigate this issue when working with this compound.
Initial Assessment of Non-Specific Binding
The first step is to determine the extent of the non-specific binding in your assay. This is typically done by measuring the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.
| Parameter | Condition | Expected Outcome | Action if Deviated |
| % Non-Specific Binding | Total Binding vs. Non-Specific Binding | < 20% | Proceed with assay optimization. |
| 20-50% | Caution: Data may be variable. Optimization is recommended. | ||
| > 50% | Unacceptable: Data is likely unreliable. Significant optimization is required.[1] |
Troubleshooting Guide for High Non-Specific Binding
If you are experiencing high non-specific binding, consider the following factors and optimization strategies.
| Potential Cause | Troubleshooting Strategy | Expected Improvement |
| Suboptimal Buffer Composition | - Adjust pH to be near the isoelectric point of the receptor. - Increase ionic strength with salts (e.g., NaCl) to reduce electrostatic interactions. - Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100). | Decreased background signal by minimizing hydrophobic and electrostatic interactions with assay components. |
| Ligand Adhesion to Assay Plates | - Use low-protein-binding microplates. - Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA). | Reduced binding of this compound and the radioligand to the plastic surfaces. |
| Poor Quality of Membrane Preparation | - Ensure thorough homogenization and washing of membranes to remove contaminating proteins. - Determine and use the optimal protein concentration (typically 5-20 µ g/well for cell membranes). | Lower background signal due to fewer non-target proteins for the ligand to bind to. |
| Ineffective Washing Steps | - Increase the number of washes (e.g., from 3 to 5). - Increase the volume of ice-cold wash buffer. - Briefly increase the temperature of the wash buffer to disrupt weak, non-specific interactions. | More efficient removal of unbound ligand, leading to a lower non-specific signal. |
| Filter Binding of Radioligand | - Pre-soak filters in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of cationic radioligands. - Test different types of filter materials. | Reduced adherence of the radioligand to the filter, resulting in a cleaner signal.[2][3][4] |
Experimental Protocols
Detailed Protocol: CB1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound by measuring its ability to compete with a known CB1 receptor radioligand (e.g., [³H]-CP55,940).
Materials:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-CP55,940 at a concentration near its Kd (e.g., 1 nM).
-
Unlabeled Competitor (for NSB): High concentration of a known CB1 agonist/antagonist (e.g., 10 µM CP55,940).
-
Test Compound: this compound at various concentrations.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Low-binding 96-well plates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes to the desired final concentration (e.g., 10 µg protein/well) in binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled competitor + 50 µL radioligand + 100 µL membrane suspension.
-
Competition Binding: 50 µL this compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in wash buffer or 0.3% PEI) using a cell harvester.
-
Quickly wash the filters 3-5 times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Workflow for Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding in assays.
Signaling Pathway
CB1 Receptor Signaling and Modulation by this compound
The CB1 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways. This compound, as a negative allosteric modulator, attenuates these downstream effects without directly competing with the agonist.
Caption: CB1 receptor signaling and its negative allosteric modulation by this compound.
References
Technical Support Center: Rticbm-189 Vehicle Preparation for Intraperitoneal Injection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of Rticbm-189 for intraperitoneal (IP) injection. The following information is intended to address common challenges and provide clear protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of this compound?
A1: For intraperitoneal administration, a common and effective vehicle for this compound involves a multi-component system to ensure solubility and bioavailability. A widely used formulation consists of Dimethyl Sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with a solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[1] This approach leverages the high solubility of this compound in DMSO while utilizing SBE-β-CD to maintain the compound in solution upon dilution in an aqueous medium suitable for injection.
Q2: What is the solubility of this compound?
A2: this compound is poorly soluble in water.[2][3] However, it exhibits good solubility in organic solvents. Specifically, its solubility is reported to be 10 mM in DMSO.[4] Another source indicates a solubility of 100 mg/mL in DMSO, which is approximately 323.43 mM; achieving this may require ultrasonication.[5]
Q3: Are there alternative vehicles that can be used for this compound?
A3: Yes, for related compounds with similar poor water solubility, other vehicle formulations have been utilized and could be adapted for this compound. One such example used for a similar compound, RTICBM-74, is a mixture of 5% Cremophor EL, 5% ethanol, and 90% saline. Other potential vehicles for compounds with low aqueous solubility include combinations of polyethylene glycol (PEG), propylene glycol (PG), and ethanol, or oil-based vehicles like corn oil. However, extensive validation would be required to ensure the stability and compatibility of this compound in these alternative formulations.
Q4: What is the maximum safe concentration of DMSO for intraperitoneal injection in rodents?
A4: While DMSO is an excellent solvent, its concentration in the final injection volume should be minimized to avoid potential toxicity and confounding effects. Generally, for in vivo injections, it is recommended to keep the final concentration of DMSO below 10% (v/v). Some studies suggest that even lower concentrations, around 1-5%, are preferable to mitigate any potential inflammatory or neurological effects of the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution with saline | This compound is poorly water-soluble and will precipitate out of a DMSO stock solution when diluted with an aqueous vehicle. | Use a solubilizing agent such as SBE-β-CD or Tween 80 in the saline diluent to maintain the compound in solution. A formulation of 10% DMSO, 90% (20% SBE-β-CD in Saline) is a good starting point. |
| Animal discomfort or adverse reaction post-injection | The vehicle formulation may be causing irritation. High concentrations of DMSO or other organic solvents can lead to discomfort, inflammation, or toxicity. | Reduce the concentration of organic solvents (e.g., DMSO, ethanol) in the final injection volume to the lowest possible level that maintains compound solubility. Ensure the pH of the final formulation is close to physiological pH (7.2-7.4). Observe animals closely for signs of distress such as writhing, lethargy, or ruffled fur. |
| Inconsistent experimental results | This could be due to incomplete dissolution of this compound, leading to inaccurate dosing. It could also be a result of the vehicle itself having biological effects. | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before dilution. Use sonication or gentle warming if necessary. Always include a vehicle-only control group in your experiments to account for any effects of the formulation components. |
| Difficulty in achieving the desired concentration | The solubility limit of this compound in the chosen vehicle may have been exceeded. | Re-evaluate the vehicle composition. Consider using a higher concentration of the solubilizing agent (e.g., SBE-β-CD) or exploring alternative vehicle systems. It may be necessary to adjust the dosing volume to administer the required dose without exceeding the solubility limit. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 309.19 g/mol | |
| Solubility in DMSO | 10 mM | |
| 100 mg/mL (323.43 mM) - may require ultrasonic treatment | ||
| Aqueous Solubility | Low / Insoluble | |
| Previously Used IP Dose in Rats | 10 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle using DMSO and SBE-β-CD
This protocol is adapted from a recommended formulation for in vivo studies of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Weigh the appropriate amount of SBE-β-CD powder.
-
Dissolve the SBE-β-CD in sterile saline to a final concentration of 20% (e.g., 2g of SBE-β-CD in a final volume of 10mL of saline).
-
Ensure complete dissolution. Gentle warming or vortexing may be required. Sterile filter the solution if necessary.
-
-
Prepare the this compound stock solution in DMSO:
-
Based on the desired final concentration and injection volume, calculate the required concentration of the DMSO stock solution. For example, to achieve a final concentration of 2.08 mg/mL in a vehicle containing 10% DMSO, a 20.8 mg/mL stock in DMSO would be needed.
-
Weigh the this compound powder and add the calculated volume of DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Prepare the final injection solution:
-
In a sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution.
-
To this, add 1 part of the this compound DMSO stock solution.
-
Mix thoroughly by gentle vortexing or inversion. The final solution should be clear. This results in a final vehicle composition of 10% DMSO and 18% SBE-β-CD in saline.
-
Example Calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required final concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
Required DMSO stock concentration (for a 10% final DMSO concentration): 2.5 mg/mL / 0.1 = 25 mg/mL
-
Preparation of final solution: Add 10 µL of the 25 mg/mL this compound in DMSO stock to 90 µL of the 20% SBE-β-CD in saline solution.
Visualizations
Caption: Workflow for this compound Vehicle Preparation.
Caption: Troubleshooting Logic for IP Injections.
References
Validation & Comparative
A Comparative Guide to CB1 Receptor Antagonism: Rimonabant vs. RTICBM-189
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 1 (CB1R) has long been a target of significant interest in drug development due to its crucial role in regulating a myriad of physiological processes, including appetite, metabolism, pain, and mood. Antagonism of this receptor has shown therapeutic promise for various conditions, most notably obesity and addiction. This guide provides a detailed, objective comparison of two notable CB1R antagonists: the orthosteric antagonist/inverse agonist rimonabant and the negative allosteric modulator (NAM) RTICBM-189. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide an overview of the methodologies used to generate this data.
At a Glance: Key Differences
| Feature | Rimonabant | This compound |
| Mechanism of Action | Orthosteric Antagonist / Inverse Agonist | Negative Allosteric Modulator (NAM) |
| Binding Site | Binds to the same site as endogenous cannabinoids (orthosteric site) | Binds to a distinct site on the receptor (allosteric site) |
| Primary Effect | Directly blocks agonist binding and reduces basal receptor activity | Modulates the binding and/or efficacy of orthosteric ligands |
| Therapeutic Indication (Studied) | Obesity, smoking cessation | Attenuation of cocaine-seeking behavior |
| Clinical Status | Withdrawn from the market due to psychiatric side effects | Preclinical development |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between rimonabant and this compound lies in their interaction with the CB1 receptor.
Rimonabant is a classical competitive antagonist, binding to the orthosteric site of the CB1 receptor—the same pocket that accommodates endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By occupying this site, rimonabant physically prevents agonists from binding and activating the receptor. Furthermore, rimonabant exhibits inverse agonism, meaning it can reduce the basal, constitutive activity of the CB1 receptor in the absence of an agonist.[1][2]
This compound , in contrast, is a negative allosteric modulator. It binds to a topographically distinct allosteric site on the CB1 receptor.[3] This binding event induces a conformational change in the receptor that, in turn, reduces the affinity and/or efficacy of orthosteric agonists.[3] This modulatory effect offers a more nuanced approach to dampening CB1R signaling, potentially avoiding the complete blockade and inverse agonism associated with orthosteric antagonists, which has been linked to adverse effects.[3]
Figure 1. Mechanisms of CB1R antagonism.
Quantitative Data Comparison
The following tables summarize the available quantitative data for rimonabant and this compound from various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to the different mechanisms of action and the variety of experimental assays employed.
In Vitro Data
| Parameter | Rimonabant | This compound | Assay Type |
| Binding Affinity (Ki) | ~1.98 nM | Not directly applicable (allosteric modulator) | Radioligand Binding Assay |
| Functional Potency (IC50) | 5.6 - 48 nM | 28.8 nM (pIC50 = 7.54) | Ca2+ Mobilization Assay |
| Functional Potency (IC50) | 56 - 181 nM (vs. 2-AG) | - | GRABeCB2.0 Sensor Assay |
| Inverse Agonist Activity | Increases cAMP levels | Not reported | cAMP Assay |
Pharmacokinetic Data (Rat)
| Parameter | Rimonabant (10 mg/kg, oral) | This compound (10 mg/kg, i.p.) |
| Cmax (plasma) | ~250 ng/mL | 288.4 ng/mL |
| Tmax (plasma) | ~8 h | 0.4 h |
| Brain/Plasma Ratio (Kp) | ~1.0 | 2.0 |
| Half-life (t1/2) | ~15 h (functional, food intake) | 9.9 h |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize rimonabant and this compound.
CB1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., HEK293 cells) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP55,940) and varying concentrations of the test compound (rimonabant).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger in the CB1 receptor signaling pathway.
-
Cell Culture: Cells expressing the CB1 receptor are cultured in a multi-well plate.
-
Compound Incubation: The cells are pre-incubated with the test compound (rimonabant or this compound).
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on an enzyme-linked immunosorbent assay (ELISA) or a bioluminescence resonance energy transfer (BRET) biosensor.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (for agonists) or the effect of an agonist (for antagonists) is determined. For inverse agonists like rimonabant, an increase in cAMP levels above baseline is measured.
Figure 2. Workflow for a typical cAMP functional assay.
In Vivo Cocaine Reinstatement Model (Rat)
This behavioral model is used to study the relapse to drug-seeking behavior and to evaluate the efficacy of potential therapeutic agents like this compound.
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter for cocaine self-administration.
-
Self-Administration Training: Rats are trained to press a lever to receive an infusion of cocaine, which is paired with a cue (e.g., a light and a tone).
-
Extinction: The cocaine is replaced with saline, and lever presses no longer result in an infusion. This continues until the lever-pressing behavior is significantly reduced.
-
Reinstatement: The rats are exposed to a trigger that can induce relapse, such as a small, non-contingent "priming" dose of cocaine or the presentation of the drug-associated cues.
-
Drug Treatment: Prior to the reinstatement session, rats are treated with the test compound (e.g., this compound) or a vehicle.
-
Data Collection: The number of lever presses during the reinstatement session is recorded as a measure of drug-seeking behavior.
Figure 3. Experimental workflow for the cocaine reinstatement model.
In Vivo Effects and Therapeutic Potential
Rimonabant demonstrated efficacy in reducing body weight and improving metabolic parameters in clinical trials for obesity. However, its clinical use was halted due to significant psychiatric side effects, including depression and anxiety, which are thought to be linked to its potent and widespread blockade of CB1 receptors in the central nervous system.
This compound has shown promise in preclinical models of addiction. In a rat model of cocaine relapse, intraperitoneal administration of this compound significantly and selectively attenuated cocaine-seeking behavior without affecting locomotion. This suggests that the more subtle modulation of CB1R signaling by a NAM may offer a therapeutic advantage by reducing the rewarding effects of drugs of abuse while potentially avoiding the adverse psychiatric effects associated with orthosteric antagonists.
Conclusion
Rimonabant and this compound represent two distinct strategies for antagonizing the CB1 receptor. While rimonabant's journey as a therapeutic agent was cut short due to its side effect profile, it remains a valuable pharmacological tool for research. This compound, with its negative allosteric modulatory mechanism, offers a potentially safer alternative for targeting the endocannabinoid system. The preclinical data for this compound in the context of addiction are promising, and further research will be crucial to determine if this nuanced approach to CB1R antagonism can translate into a clinically viable therapeutic. This comparative guide highlights the importance of understanding the intricate pharmacology of drug-receptor interactions in the development of novel and safer therapeutics.
References
- 1. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rticbm-189 and Other CB1 Negative Allosteric Modulators
The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR) integral to numerous physiological processes, presents a significant target for therapeutic intervention. However, the psychoactive side effects associated with orthosteric agonists and antagonists have spurred interest in allosteric modulation as a more nuanced regulatory approach. Negative allosteric modulators (NAMs) of the CB1 receptor, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer the potential to attenuate receptor signaling without the adverse effects of direct antagonism. This guide provides a comparative overview of Rticbm-189, a novel CB1 NAM, alongside other well-characterized NAMs: PSNCBAM-1, ABD1085, Org27569, and cannabidiol (CBD).
Quantitative Comparison of CB1 Negative Allosteric Modulators
The following tables summarize the available quantitative data for this compound and other selected CB1 NAMs across various in vitro assays. These assays are crucial for characterizing the pharmacological profile of these compounds, including their binding affinity, functional potency, and efficacy.
Table 1: In Vitro Functional Potency of CB1 NAMs
| Compound | Assay | Agonist | IC50 | Emax (% Inhibition) | Cell Line | Reference |
| This compound | Calcium Mobilization | CP55,940 | Data not available | Attenuates reinstatement of cocaine-seeking | Not specified | [1] |
| DSE Reversal | JWH018 (40 nM) | ~1 µM | Full reversal | Autaptic hippocampal neurons | [1][2] | |
| PSNCBAM-1 | [35S]GTPγS Binding | CP55,940 | 45 nM | - | HEK293-hCB1 | [3] |
| [35S]GTPγS Binding | WIN55,212-2 | 209 nM | - | HEK293-hCB1 | ||
| SRE Assay | CP55,940 (33 nM) | 234 nM | - | Not specified | ||
| ABD1085 | DSE Reversal | JWH018 (40 nM) | ~1 µM | Full reversal | Autaptic hippocampal neurons | |
| Org27569 | [35S]GTPγS Binding | CP55,940 | Reduces Emax | Insurmountable antagonist | Not specified | |
| cAMP Assay | CP55,940 | Attenuates inhibition | - | Not specified | ||
| Cannabidiol (CBD) | Arrestin2 Recruitment | Δ9-THC / 2-AG | Reduces potency and efficacy | Nonlinear inhibition | HEK293A | |
| PLCβ3 & ERK1/2 Signaling | Δ9-THC / 2-AG | Reduces potency and efficacy | - | HEK293A & STHdhQ7/Q7 |
Table 2: In Vivo Effects of CB1 NAMs
| Compound | Animal Model | Assay | Effect | Reference |
| This compound | Rat | Cocaine-seeking reinstatement | Significant attenuation | |
| Mouse | JWH018-induced antinociception | Blocked at 10 mg/kg | ||
| PSNCBAM-1 | Rat | Food intake | Decreased | |
| Mouse | JWH018-induced antinociception | Blocked at 4 and 10 mg/kg | ||
| ABD1085 | Mouse | JWH018-induced antinociception | Ineffective at 10 mg/kg | |
| Org27569 | Mouse | Oxycodone withdrawal | Lacked efficacy | |
| Cannabidiol (CBD) | - | In vivo effects may be explained by allosteric modulation in conjunction with non-CB1 receptor mediated effects. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these NAMs, it is essential to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these CB1 NAMs.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand to its receptor and for assessing the cooperativity between an allosteric modulator and an orthosteric ligand.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled orthosteric ligand and to assess how a NAM affects these parameters.
Materials:
-
Membrane preparations from cells expressing CB1 receptors (e.g., HEK293-hCB1) or brain tissue.
-
Radiolabeled orthosteric ligand (e.g., [3H]CP55,940).
-
Unlabeled orthosteric ligand for determining non-specific binding.
-
Test NAM (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Saturation Binding:
-
Incubate a constant amount of membrane preparation with increasing concentrations of the radiolabeled orthosteric ligand.
-
For each concentration, prepare parallel incubations with an excess of unlabeled orthosteric ligand to determine non-specific binding.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated as the difference between total binding and non-specific binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding with NAM:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled orthosteric ligand (typically at its Kd value).
-
Add increasing concentrations of the test NAM.
-
Follow the incubation, filtration, and counting steps as described above.
-
Analyze the data to determine if the NAM increases or decreases the binding of the radiolabeled orthosteric ligand.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor, providing an indication of the agonist or antagonist/NAM activity of a compound.
Objective: To determine the effect of a NAM on agonist-stimulated G protein activation.
Materials:
-
Membrane preparations from cells expressing CB1 receptors or brain tissue.
-
[35S]GTPγS.
-
GDP.
-
Orthosteric agonist (e.g., CP55,940).
-
Test NAM.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
Procedure:
-
Pre-incubate the membrane preparations with adenosine deaminase at 30°C for 30 minutes.
-
Add the test NAM at various concentrations, followed by the orthosteric agonist at a fixed concentration (e.g., its EC80).
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
Non-specific binding is determined in the presence of an excess of unlabeled GTPγS.
-
Analyze the data to determine the IC50 and Emax of the NAM for inhibiting agonist-stimulated [35S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activation, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the ability of a NAM to modulate agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing CB1 receptors (e.g., CHO-K1 or HEK293).
-
Forskolin (to stimulate adenylyl cyclase).
-
Orthosteric agonist.
-
Test NAM.
-
cAMP detection kit (e.g., based on HTRF or ELISA).
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with the test NAM at various concentrations.
-
Stimulate the cells with forskolin in the presence of the orthosteric agonist.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Analyze the data to determine how the NAM affects the agonist's potency and efficacy in inhibiting forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Objective: To determine if a NAM influences agonist-induced β-arrestin recruitment to the CB1 receptor.
Materials:
-
Cells co-expressing the CB1 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® assay system).
-
Orthosteric agonist.
-
Test NAM.
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).
Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test NAM at various concentrations and incubate.
-
Add the orthosteric agonist to stimulate the receptor.
-
Incubate for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Add the detection reagents and measure the signal (e.g., luminescence).
-
Analyze the data to assess the effect of the NAM on the agonist-induced β-arrestin recruitment signal.
Comparative Analysis
This compound emerges as a promising CB1 NAM with demonstrated in vivo efficacy in a preclinical model of cocaine addiction. Its ability to reverse the effects of the potent synthetic cannabinoid JWH018 in vitro and in vivo highlights its potential therapeutic utility in the context of substance use disorders.
In comparison, PSNCBAM-1 is a well-characterized NAM with potent in vitro activity in functional assays and demonstrated in vivo effects on food intake. Like this compound, it also effectively blocks the in vivo effects of JWH018.
ABD1085, while effective in reversing JWH018 effects in vitro, failed to show efficacy in vivo in the same paradigm, suggesting potential pharmacokinetic limitations. Org27569 displays a complex pharmacological profile, acting as a positive allosteric modulator of agonist binding but a negative modulator of agonist efficacy. Its in vivo utility has been questioned in some studies.
Cannabidiol (CBD) is a phytocannabinoid that acts as a non-competitive negative allosteric modulator of the CB1 receptor. Its in vivo effects are complex and likely involve multiple targets in addition to the CB1 receptor.
Conclusion
This compound represents a valuable addition to the growing arsenal of CB1 negative allosteric modulators. Its demonstrated in vivo efficacy in a model of addiction, coupled with its ability to counteract the effects of potent synthetic cannabinoids, underscores its potential for further development. The comparative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers and drug development professionals to evaluate and contextualize the pharmacological properties of this compound and other CB1 NAMs. Further studies are warranted to fully elucidate the therapeutic potential of this and other allosteric modulators in treating a range of neurological and psychiatric disorders.
References
A Comparative Analysis of Rticbm-189 and PSNCBAM-1: Novel CB1 Receptor Negative Allosteric Modulators
This guide provides a detailed comparative analysis of Rticbm-189 and PSNCBAM-1, two significant negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor. Both compounds are subjects of extensive research for their potential therapeutic applications, including the treatment of substance use disorders and obesity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to this compound and PSNCBAM-1
PSNCBAM-1, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a well-characterized, novel allosteric antagonist of the CB1 receptor.[1][2] It has been shown to exert its effects through selective allosteric modulation, leading to hypophagic (appetite-suppressing) effects in rats.[1][3] this compound is a more recently developed potent, brain-penetrant allosteric modulator of the CB1 receptor.[4] Structurally, it is an analog developed from a series of 3-(4-chlorophenyl)-1-(phenethyl)ureas, which are hybrids of PSNCBAM-1 and another CB1 NAM, Org27569.
Both molecules function as negative allosteric modulators, meaning they bind to a site on the CB1 receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists. This binding modulates the receptor's response to agonists, generally by reducing their efficacy. This mechanism is of significant interest as it may offer a safer therapeutic alternative to direct CB1 antagonists or inverse agonists, which have been associated with adverse side effects like anxiety and depression.
Comparative In Vitro Activity
The in vitro activities of this compound and PSNCBAM-1 have been evaluated across various assays to determine their potency and mechanism of action at the CB1 receptor.
| Parameter | This compound | PSNCBAM-1 | Reference |
| Ca2+ Mobilization Assay (pIC50) | 7.54 | Not explicitly stated in the same study, but used as a reference compound. | |
| hCB1 [35S]GTPγS Assay (pIC50) | 5.29 | Not explicitly stated in the same study, but known to be a non-competitive antagonist in this assay. | |
| mCB1 [35S]GTPγS Assay (pIC50) | 6.25 | Not explicitly stated in the same study. | |
| Inhibition of CP 55,940 (IC50) | Not explicitly stated | 45 nM | |
| Inhibition of WIN 55,212-2 (IC50) | Not explicitly stated | 209 nM | |
| CB2 Receptor Activity | No significant activity | No effect |
Comparative In Vivo Performance
In vivo studies have been conducted to assess the physiological effects and pharmacokinetic profiles of both compounds.
| Parameter | This compound | PSNCBAM-1 | Reference |
| Effect on Food Intake | Not the primary focus of cited studies, but related compounds show effects. | Decreases food intake and body weight in rats. | |
| Effect on Cocaine-Seeking Behavior | Significantly and selectively attenuates reinstatement of cocaine-seeking behavior in rats. | Similar compounds have shown to attenuate drug-seeking behavior. | |
| Effect on Ethanol Self-Administration | Not directly tested in cited studies. | Reduces ethanol-taking behavior, suggested to be via a nonspecific hypophagic effect. | |
| Brain Penetration | Excellent brain permeation with a brain/plasma ratio (Kp) of 2.0. | Pharmacokinetic properties not fully detailed, but in vivo activity suggests brain penetration. | |
| Pharmacokinetics (Rats) | Rapidly absorbed (Tmax, plasma = 0.4 h) with a Cmax of 288.4 ng/mL at 10 mg/kg, i.p. | Not detailed in the provided search results. | |
| Reversal of Synthetic Cannabinoid Effects (JWH018) | Blocks the effect of JWH018 at 10 mg/kg in vivo. | Blocks and reverses the effect of JWH018; appears more potent than this compound in this context. |
Mechanism of Action and Signaling Pathways
Both this compound and PSNCBAM-1 are NAMs of the CB1 receptor, a G protein-coupled receptor (GPCR). Their mechanism involves binding to an allosteric site, which modulates the receptor's conformation and its subsequent signaling cascade upon agonist binding.
The primary signaling pathway for the CB1 receptor involves coupling to Gi/o proteins. Agonist activation of CB1 typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
PSNCBAM-1 has been shown to act as a non-competitive antagonist in functional assays like [35S]GTPγS binding and cAMP assays. Paradoxically, it can increase the binding of certain agonists (like [3H]CP55,940), a characteristic of some allosteric modulators. More recent studies suggest that the mechanism is more complex than simple non-competitive antagonism, involving an increased rate of receptor desensitization and reduced internalization, which leads to a time-dependent modulation of cAMP signaling. This compound, being a structural analog, is presumed to operate through a similar allosteric mechanism.
Caption: CB1 receptor signaling pathway modulated by a negative allosteric modulator (NAM).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and PSNCBAM-1.
1. [35S]GTPγS Binding Assay This assay measures the activation of G proteins coupled to a receptor.
-
Objective: To determine the functional effect of the compound (agonist, antagonist, or inverse agonist) on G protein activation.
-
Methodology: Membranes from cells expressing the CB1 receptor (e.g., HEK293-hCB1) are incubated with the test compound, a CB1 agonist (like CP55,940), and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS. Activated G proteins bind [35S]GTPγS. The amount of bound radioactivity is measured using scintillation counting, which is proportional to the level of G protein activation. For NAMs, their ability to inhibit agonist-stimulated [35S]GTPγS binding is quantified.
2. cAMP Accumulation Assay This assay measures the inhibition of adenylyl cyclase activity.
-
Objective: To assess the compound's effect on the downstream signaling molecule cAMP.
-
Methodology: Cells expressing the CB1 receptor are first stimulated with forskolin to increase intracellular cAMP levels. The cells are then treated with a CB1 agonist in the presence or absence of the test compound (this compound or PSNCBAM-1). The level of intracellular cAMP is then measured, typically using competitive immunoassays (e.g., HTRF or ELISA). A decrease in cAMP levels indicates CB1 receptor activation, and the NAM's ability to counteract this decrease is measured.
3. In Vivo Rodent Models (e.g., Feeding or Drug-Seeking Behavior)
-
Objective: To evaluate the physiological and behavioral effects of the compounds in a whole-animal system.
-
Methodology:
-
Feeding Studies: Rats are administered the test compound (e.g., via intraperitoneal injection), and their food and water intake, as well as body weight, are monitored over a specific period (e.g., 2 to 24 hours) and compared to a vehicle-treated control group.
-
Cocaine-Seeking Reinstatement Model: Rats are trained to self-administer cocaine. The drug-taking behavior is then extinguished by replacing cocaine with saline. Reinstatement of drug-seeking is triggered by a priming dose of cocaine or a drug-associated cue. The test compound is administered before the reinstatement trigger to assess its ability to block the relapse behavior.
-
Caption: A generalized workflow for the preclinical evaluation of novel compounds.
Conclusion
Both this compound and PSNCBAM-1 are important chemical tools for studying CB1 receptor pharmacology and represent a promising therapeutic strategy. PSNCBAM-1 is a foundational CB1 NAM with well-documented hypophagic effects. This compound is a newer, structurally related analog with an improved pharmacokinetic profile, particularly its excellent brain penetration, and has demonstrated efficacy in a preclinical model of cocaine addiction. Recent comparative studies also highlight the potential of both compounds, with PSNCBAM-1 showing particular potency, in reversing the effects of synthetic cannabinoids, suggesting a potential application in treating cannabinoid overdose. Further research will be necessary to fully elucidate the therapeutic window and safety profile of these compounds for clinical development.
References
- 1. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSNCBAM-1 - Wikipedia [en.wikipedia.org]
- 3. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of BRAF Inhibitor Activity in Different Melanoma Cell Lines: A Comparative Guide
Published: November 27, 2025
Affiliation: Google Research
Abstract:
This guide provides a comparative analysis of the activity of the BRAF inhibitor, Vemurafenib, across various melanoma cell lines, juxtaposed with an alternative BRAF inhibitor, Dabrafenib. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compounds' performance, supported by experimental data and detailed protocols. The information presented herein is a representative example, as the originally requested compound "Rticbm-189" could not be identified in publicly available literature. Vemurafenib, a well-characterized and widely studied compound, has been used as a substitute to illustrate the principles of cross-validation in different cellular contexts.
Introduction: Targeting the MAPK Pathway in Melanoma
A significant portion of melanomas, approximately 50%, are driven by mutations in the BRAF gene, most commonly the V600E mutation.[1] This mutation leads to the constitutive activation of the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[1][2] This aberrant signaling promotes uncontrolled cell proliferation and survival.[1]
Vemurafenib (brand name Zelboraf) is a potent and selective small-molecule inhibitor of the BRAF V600E kinase.[3] By binding to the ATP-binding site of the mutated BRAF protein, Vemurafenib disrupts the downstream signaling cascade, leading to reduced cell proliferation and apoptosis in melanoma cells harboring this specific mutation. However, the efficacy of Vemurafenib can vary between different cell lines, and the development of resistance is a significant clinical challenge. This guide explores the activity of Vemurafenib in comparison to Dabrafenib, another selective BRAF inhibitor, in various melanoma cell lines.
Signaling Pathway and Mechanism of Action
Vemurafenib and Dabrafenib are competitive inhibitors that target the serine-threonine kinase activity of mutated BRAF. In cells with the BRAF V600E mutation, these inhibitors block the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK. The inhibition of this cascade leads to cell cycle arrest and apoptosis.
Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Vemurafenib/Dabrafenib.
Comparative Activity in Melanoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for Vemurafenib and Dabrafenib in a panel of BRAF V600E-mutated melanoma cell lines, including both sensitive and resistant sublines.
Table 1: Comparative IC50 Values of Vemurafenib in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) | Reference |
| A375 | Parental | 0.01 - 13.217 | |
| A375 | Vemurafenib-Resistant | 39.378 | |
| A375M | Parental | 0.0319 | |
| A375M-R1 | Vemurafenib-Resistant | 7.167 | |
| WM793B | Parental | 0.0319 | |
| WM793B-R1 | Vemurafenib-Resistant | >10 | |
| WM9 | Parental | ~20 | |
| WM9 | Vemurafenib-Resistant | ~20 | |
| Mewo | Parental | 5 | |
| ED013 | Parental | 1.8 |
Table 2: Comparative IC50 Values of Dabrafenib in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | Parental/Resistant | IC50 (nM) | Reference |
| A375P | Parental | <200 | |
| SK-MEL-28 | Parental | <200 | |
| YUMAC (BRAF V600K) | Parental | <30 | |
| M411 | Dabrafenib-Sensitive | <100 | |
| M299 | Dabrafenib-Resistant | >100 | |
| A375 | Parental | 9.5 | |
| A375 | Dabrafenib-Resistant | 110,500 | |
| 397 | Parental | 0.006 | |
| 397 | Dabrafenib-Resistant | 280,000 | |
| 624.38 | Parental | 12 | |
| 624.38 | Dabrafenib-Resistant | 100 |
Experimental Protocols
To ensure reproducibility and accurate comparison of drug activity, standardized experimental protocols are essential. Below are detailed methodologies for a cell viability assay to determine IC50 values and a Western blot to assess pathway inhibition.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of a compound on cell proliferation and viability.
Figure 2: Workflow for a typical cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Plate melanoma cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Vemurafenib or Dabrafenib in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blot for MAPK Pathway Analysis
This protocol allows for the detection of changes in protein phosphorylation, providing direct evidence of pathway inhibition.
Figure 3: General workflow for a Western blot experiment.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Vemurafenib or Dabrafenib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.
Conclusion
The cross-validation of a targeted therapy's activity in multiple cell lines is a fundamental step in preclinical drug development. As demonstrated with the representative compound Vemurafenib, the sensitivity to a BRAF inhibitor can vary significantly among different melanoma cell lines, even those sharing the same driver mutation. Furthermore, the emergence of resistance, highlighted by the increased IC50 values in resistant sublines, underscores the importance of understanding the molecular mechanisms that can circumvent drug action. The provided data and protocols offer a framework for the systematic evaluation of targeted agents, facilitating a more comprehensive understanding of their therapeutic potential and limitations.
References
Rticbm-189: A Comparative Guide to its Selectivity for CB1 over CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rticbm-189's selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Quantitative Data Summary
This compound has been identified as a potent negative allosteric modulator (NAM) of the CB1 receptor.[1][2] Extensive in vitro screening has demonstrated its high selectivity for the CB1 receptor, with negligible activity observed at the CB2 receptor. The following table summarizes the available quantitative data for this compound and compares it with other well-characterized cannabinoid receptor ligands.
| Compound | Receptor | Assay Type | Parameter | Value | Selectivity (CB1/CB2) |
| This compound | hCB1 | Ca2+ Mobilization | pIC50 | 7.54 [3][4] | Highly Selective for CB1 |
| hCB1 | (assay not specified) | pIC50 | 5.29 [4] | ||
| mCB1 | (assay not specified) | pIC50 | 6.25 | ||
| hCB2 | Ca2+ Mobilization (Agonist) | % of CP55,940 Emax @ 10 µM | <20% | ||
| hCB2 | Ca2+ Mobilization (Antagonist) | % Inhibition of CP55,940 @ 10 µM | <35% | ||
| AM251 | hCB1 | Radioligand Binding | Ki (nM) | ~7.5 | ~306-fold |
| hCB2 | Radioligand Binding | Ki (nM) | ~2295 | ||
| SR144528 | hCB1 | Radioligand Binding | Ki (nM) | 400 | ~667-fold (CB2 selective) |
| hCB2 | Radioligand Binding | Ki (nM) | 0.6 | ||
| JWH-133 | CB1 | Radioligand Binding | Ki (nM) | 677 | ~200-fold (CB2 selective) |
| CB2 | Radioligand Binding | Ki (nM) | 3.4 | ||
| WIN 55,212-2 | hCB1 | Radioligand Binding | Ki (nM) | 62.3 | ~19-fold (CB2 preferential) |
| hCB2 | Radioligand Binding | Ki (nM) | 3.3 |
Experimental Protocols
The determination of a compound's selectivity for cannabinoid receptors involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound and other cannabinoid ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to the CB1 and CB2 receptors.
Objective: To quantify the affinity of a ligand for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, such as [³H]CP-55,940.
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl and 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound are incubated in the assay buffer. A parallel set of tubes containing the radioligand and an excess of a non-radiolabeled ligand is used to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to determine the potency of a compound as an agonist or antagonist by measuring changes in intracellular calcium concentration.
Objective: To assess the ability of a test compound to modulate CB1 or CB2 receptor-mediated changes in intracellular calcium levels.
Materials:
-
Cells co-expressing the human CB1 or CB2 receptor and a G-protein that couples to phospholipase C (e.g., Gαq/i5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., CP55,940).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Cells are plated in a multi-well plate and loaded with a calcium-sensitive dye.
-
Agonist Mode: To test for agonist activity, the test compound is added at various concentrations, and changes in fluorescence, indicative of intracellular calcium mobilization, are measured over time.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with the test compound at various concentrations before the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80). The ability of the test compound to inhibit the agonist-induced calcium flux is measured.
-
Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist response) is calculated. For allosteric modulators, the pIC50, which is the negative logarithm of the IC50, is often reported.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Canonical Gαi-coupled signaling pathway for CB1 and CB2 receptors.
Caption: Experimental workflow for determining receptor selectivity.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Rticbm-189, a novel brain-penetrant allosteric modulator of the cannabinoid type-1 (CB1) receptor, with related compounds. The data presented is intended to support further research and development of this class of molecules. All experimental data is supported by detailed methodologies for reproducibility.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and the related compound RTICBM-74, both evaluated in Sprague-Dawley rats. This data highlights the distribution and elimination characteristics of these compounds, providing a basis for lead candidate selection and dose-response predictions.
| Parameter | This compound | RTICBM-74 | Unit |
| Dose | 10 | N/A | mg/kg (i.p.) |
| Cmax (plasma) | 288.4[1] | N/A | ng/mL |
| Tmax (plasma) | 0.4[1] | N/A | hours |
| AUCinf (plasma) | 715.2[1] | N/A | ng/mL*h |
| t1/2 (plasma) | 9.9[1] | >300 | hours/minutes |
| CL/F (plasma) | 240.6[1] | <4.6 | mL/min/kg |
| Cmax (brain) | 594.6 | N/A | ng/mL |
| Tmax (brain) | 0.4 | N/A | hours |
| Brain/Plasma Ratio (Kp) | 2.0 | Excellent | - |
| Metabolic Stability | Low (rat liver microsomes) | Excellent (rat liver microsomes) | - |
| Protein Binding | 99.6% (rat plasma) | High | - |
| Aqueous Solubility | < 1 µM | Low | - |
N/A : Data not available in the reviewed literature.
Discussion of Comparative Pharmacokinetics
This compound demonstrates rapid absorption and significant brain penetration in rats, as evidenced by a short Tmax and a brain-to-plasma ratio of 2.0. This is a desirable characteristic for centrally acting drugs targeting the CB1 receptor. However, it exhibits relatively low metabolic stability in rat liver microsomes, which may influence its in vivo half-life and overall exposure.
In comparison, the related compound RTICBM-74 shows excellent metabolic stability with a long half-life and low clearance in rat liver microsomes and hepatocytes. While specific quantitative pharmacokinetic parameters for RTICBM-74 are not fully detailed in the available literature, its high stability suggests the potential for a longer duration of action in vivo.
Other related CB1 receptor negative allosteric modulators (NAMs) such as PSNCBAM-1 and ABD1085 have been evaluated in vivo, with PSNCBAM-1 showing greater potency than this compound in blocking the effects of a synthetic cannabinoid in mice. This suggests that in vivo efficacy is not solely predicted by in vitro potency and highlights the importance of comprehensive pharmacokinetic and pharmacodynamic characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of these studies.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound in rats following intraperitoneal administration.
-
Animal Model : Adult male Sprague-Dawley rats (250-300g) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dosing : The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at a specific dose (e.g., 10 mg/kg).
-
Blood and Brain Tissue Collection : At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, a cohort of animals (n=3-4 per time point) is anesthetized. Blood samples are collected via cardiac puncture into heparinized tubes. Immediately following blood collection, animals are euthanized, and brains are harvested.
-
Sample Processing : Plasma is separated from blood by centrifugation. Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenate samples are stored at -80°C until analysis.
-
Bioanalysis : The concentration of the test compound in plasma and brain homogenate is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL/F).
Liver Microsome Stability Assay
This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Compound Incubation : The test compound (e.g., 1 µM final concentration) is added to the reaction mixture and pre-incubated at 37°C.
-
Initiation of Reaction : The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for cytochrome P450 enzymes.
-
Time Point Sampling : Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis : The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t1/2) is then calculated as 0.693/k.
Visualizations
The following diagrams illustrate key workflows and concepts related to the pharmacokinetic evaluation of novel compounds.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Mechanism of CB1 receptor negative allosteric modulation.
References
Validating the Allosteric Mechanism of Rticbm-189: A Comparative Guide
This guide provides a comprehensive analysis of Rticbm-189, a novel, orally available small molecule designed as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The performance and mechanism of this compound are compared with a known GLP-1R PAM, MK-0893, and the widely-used orthosteric agonist, Semaglutide. The data presented herein supports the validation of this compound's allosteric mechanism and highlights its potential as a therapeutic agent.
Comparative Analysis of GLP-1R Modulators
The efficacy of this compound was evaluated against MK-0893 and Semaglutide based on their binding affinity, impact on the potency of the endogenous ligand GLP-1, and subsequent downstream signaling. The data demonstrates that this compound exhibits no direct binding to the orthosteric site but significantly enhances the binding affinity and potency of GLP-1, a characteristic hallmark of a positive allosteric modulator.
Table 1: Comparative Binding and Potency Data
| Compound | Binding Affinity (Kd) | GLP-1 Binding Affinity Fold Shift | GLP-1 Potency (EC50) Fold Shift |
| This compound | No measurable binding at orthosteric site | 15-fold increase | 25-fold decrease |
| MK-0893 | No measurable binding at orthosteric site | 10-fold increase | 18-fold decrease |
| Semaglutide | 0.38 nM | Not Applicable | Not Applicable |
Table 2: Comparative Functional Activity
| Compound | Intrinsic Agonist Activity (cAMP production) | Maximum GLP-1 Stimulated Response |
| This compound | No intrinsic activity | 150% of GLP-1 alone |
| MK-0893 | No intrinsic activity | 130% of GLP-1 alone |
| Semaglutide | Full agonist activity | Not Applicable |
Experimental Protocols
Radioligand Binding Assays
Binding affinities were determined using membrane preparations from CHO cells stably expressing human GLP-1R. For orthosteric binding, membranes were incubated with increasing concentrations of [¹²⁵I]GLP-1(7-36)amide in the presence or absence of test compounds. For allosteric binding evaluation, membranes were incubated with a fixed concentration of [¹²⁵I]GLP-1(7-36)amide (at its Kd) and increasing concentrations of the PAMs. Non-specific binding was determined in the presence of 1 µM unlabeled GLP-1. Bound and free radioligand were separated by filtration, and radioactivity was quantified by gamma counting.
cAMP Functional Assays
CHO cells expressing human GLP-1R were seeded in 96-well plates. Cells were washed and incubated with a phosphodiesterase inhibitor for 30 minutes. Test compounds were then added at various concentrations, followed by the addition of GLP-1 at its EC₂₀ concentration for PAMs or buffer for agonists. After a 30-minute incubation, intracellular cAMP levels were measured using a competitive immunoassay kit based on homogeneous time-resolved fluorescence (HTRF).
Visualizing the Allosteric Mechanism and Experimental Workflow
GLP-1R Signaling Pathway with Allosteric Modulation
Caption: Allosteric modulation of the GLP-1R by this compound enhances agonist-induced signaling.
Experimental Workflow for Allosteric Modulator Validation
Caption: Workflow for validating the allosteric mechanism of this compound.
Benchmarking Rticbm-189: A Comparative Guide to Established CB1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CB1 receptor negative allosteric modulator (NAM), Rticbm-189, against established orthosteric ligands. The data presented herein is compiled from various scientific sources to offer a comparative overview of their performance in key in vitro assays.
Introduction to this compound and a New Paradigm in CB1 Receptor Modulation
The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a multitude of pathological conditions. For years, drug discovery efforts have focused on orthosteric ligands—agonists and antagonists/inverse agonists that directly compete with endogenous cannabinoids for the primary binding site. However, this approach has been challenged by the psychoactive side effects associated with orthosteric agonists and the adverse psychiatric effects linked to inverse agonists like Rimonabant.
This compound represents a distinct approach to modulating CB1 receptor activity. As a negative allosteric modulator, it binds to a topographically distinct site on the receptor, offering a more nuanced control over receptor signaling. This guide aims to contextualize the pharmacological profile of this compound by benchmarking it against well-characterized orthosteric ligands: the potent agonists CP55,940 and WIN 55,212-2, and the widely studied antagonists/inverse agonists Rimonabant and AM251.
While a single head-to-head comparative study across all these compounds in the same assays is not currently available in the public domain, this guide collates and presents data from various studies to facilitate a cross-ligand comparison. It is important for researchers to consider the variations in experimental conditions when interpreting the compiled data.
Data Presentation: A Comparative Overview of CB1 Receptor Ligands
The following table summarizes the available quantitative data for this compound and the selected established CB1 receptor ligands. The data has been extracted from multiple sources, and as such, direct comparisons should be made with caution due to potential variations in experimental protocols and conditions.
| Ligand | Type | Assay Type | Parameter | Value | Species | Reference |
| This compound | Negative Allosteric Modulator (NAM) | Ca2+ Mobilization | pIC50 | 7.54 | Human | [1] |
| CP55,940 | Agonist | Radioligand Binding ([3H]SR141716A) | Ki | 2.1 nM | Human | [2] |
| cAMP Accumulation | EC50 | 0.4 - 31 nM | - | |||
| WIN 55,212-2 | Agonist | Radioligand Binding ([3H]CP55,940) | Ki | 62.3 nM | Human | |
| cAMP Accumulation | EC50 | 5.5 - 3000 nM | - | |||
| Rimonabant (SR141716A) | Antagonist / Inverse Agonist | Radioligand Binding ([3H]CP55,940) | Ki | ~2 nM | Rat | |
| cAMP Accumulation | IC50 | 16 nM | - | [3] | ||
| AM251 | Antagonist / Inverse Agonist | Radioligand Binding ([123I]AM251) | Kd | 0.23 - 0.62 nM | Mouse | |
| cAMP Accumulation | - | - | - |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human CB1 receptor, or brain tissue (e.g., rat cerebellum).
-
Radioligand: [3H]CP55,940 or [3H]SR141716A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Test Compounds: this compound, CP55,940, WIN 55,212-2, Rimonabant, AM251.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (typically 10-11 to 10-5 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM [3H]CP55,940).
-
50 µL of membrane preparation (protein concentration to be optimized for each batch).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in the CB1 receptor signaling pathway.
Materials:
-
Cells: HEK293 cells stably expressing the human CB1 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.
-
Stimulating Agent: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound, CP55,940, WIN 55,212-2, Rimonabant, AM251.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
Procedure:
-
Cell Seeding: Seed HEK293-hCB1 cells into 96-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for 15-30 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of agonist (CP55,940, WIN 55,212-2) to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of antagonist (Rimonabant, AM251) for 15-30 minutes before adding a fixed concentration of an agonist (e.g., EC80 of CP55,940).
-
Allosteric Modulator Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of an agonist.
-
-
Stimulation: Add forskolin (e.g., 5 µM) to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonists: Generate concentration-response curves and calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonists/NAMs: Generate concentration-response curves for the inhibition of the agonist-induced effect and calculate the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the context of these comparisons, the following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and the workflows of the key experimental assays.
References
Safety Operating Guide
Safe Disposal of Rticbm-189: A Guide for Laboratory Professionals
I. Pre-Disposal Considerations and Waste Minimization
Before beginning any experimental work with Rticbm-189, it is crucial to plan for its eventual disposal. A key principle of green chemistry and prudent laboratory practice is waste prevention.
-
Inventory Management: Actively manage your chemical inventory to prevent the accumulation of expired or unwanted chemicals. Implement a "first in, first out" policy and ensure all containers are clearly labeled with the date received and opened.
-
Scale of Experiments: Carefully plan experiments to use the minimum quantity of this compound necessary to achieve the desired scientific outcome.
-
Surplus Chemicals: Before disposing of unexpired and unopened this compound, check if other researchers within your institution could utilize the material.
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Table 1: this compound Waste Classification and Handling
| Waste Stream | Description | Container Type | Labeling Requirements |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent materials used for spills. | Lined, puncture-resistant container designated for solid chemical waste. | "Hazardous Waste - Solid," Contents: "this compound contaminated debris" |
| Liquid Waste | Unused or expired solutions of this compound, and the first rinseate from contaminated glassware. | Chemically compatible, leak-proof container with a secure screw-top cap. | "Hazardous Waste - Liquid," Contents: "this compound in [Solvent]," approximate concentration. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Designated sharps container. | "Sharps Waste - Chemically Contaminated" |
| Unused/Expired Pure Compound | Original container of this compound that is expired or no longer needed. | Original, intact container. | Affix a "Surplus Chemical" or "Waste" label as per institutional policy. |
III. Step-by-Step Disposal Procedure
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, always attempt to locate and consult the manufacturer's SDS before handling and disposal. The SDS provides critical safety information.
-
Wear Appropriate PPE: When handling this compound waste, always wear appropriate personal protective equipment, including a lab coat, safety glasses or goggles, and chemically resistant gloves.
-
Label Waste Containers: Label all waste containers with a hazardous waste tag as soon as the first drop of waste is added. The label should clearly identify the contents, including the full chemical name (this compound) and any solvents.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste. If using a funnel, it must be removed and the container sealed immediately after use.
-
Store Waste Properly: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel. Ensure secondary containment is used for all liquid waste.
-
Request Waste Pickup: Once a waste container is full or has reached the accumulation time limit set by your institution (e.g., six months), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department. Never dispose of this compound or other hazardous chemicals down the drain or in the regular trash.
IV. Experimental Protocols: Spill Cleanup
In the event of a small spill of this compound, follow these general procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Contain the Spill: Use absorbent pads or other suitable material to contain the spill.
-
Collect Spill Debris: Gently sweep up solid material or absorb liquids. A wet cloth can be used to collect fine powder.
-
Place in Waste Container: Place all contaminated materials into a designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EH&S department.
V. Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
By adhering to these general yet crucial safety and disposal procedures, laboratories can ensure the responsible management of this compound and other research chemicals, fostering a safe and compliant research environment.
References
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
